1,3-Diisopropylthiourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-di(propan-2-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2S/c1-5(2)8-7(10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREOCUNMMFZOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062756 | |
| Record name | Thiourea, N,N'-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
160.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2986-17-6 | |
| Record name | N,N′-Bis(1-methylethyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2986-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3-Diisopropylthiourea | |
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| Record name | 1,3-Diisopropylthiourea | |
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| Record name | Thiourea, N,N'-bis(1-methylethyl)- | |
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| Record name | Thiourea, N,N'-bis(1-methylethyl)- | |
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| Record name | 1,3-diisopropyl-2-thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.138 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIISOPROPYLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4K58EWC8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Diisopropylthiourea: Synthesis, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diisopropylthiourea, identified by the CAS number 2986-17-6, is a symmetrically disubstituted thiourea derivative. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its reported biological activities. The document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering insights into its potential applications and methodologies for its study.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2986-17-6 | [1][2][3] |
| Molecular Formula | C₇H₁₆N₂S | [1][2][3] |
| Molecular Weight | 160.28 g/mol | [1][2][3] |
| Melting Point | 143-145 °C | [1][2] |
| Boiling Point | 200.2 °C at 760 mmHg | [4] |
| Appearance | White to off-white crystalline powder | [2] |
| Synonyms | N,N'-Diisopropylthiourea, 1,3-Bis(propan-2-yl)thiourea | [1][3] |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. The following sections detail two common experimental protocols.
Synthesis from Thiourea and Diisopropylamine
This method provides a greener alternative using water as a solvent and a recyclable catalyst.[5]
Experimental Protocol:
-
To a mixture of 10 mmol of thiourea and 20 mmol of diisopropylamine in 20 mL of water, add 0.4 mmol of PEG-400.[5]
-
Heat the mixture to reflux (approximately 100°C) and maintain for 26 hours.[5]
-
Cool the reaction mixture to allow the product to precipitate.[5]
-
Filter the precipitate and wash it with water.[5]
-
Dry the solid to obtain N,N'-diisopropylthiourea. The reported yield is approximately 78%.[5]
Synthesis from Isopropyl Isothiocyanate and Diisopropylamine
This method involves the reaction of an isothiocyanate with an amine.
Experimental Protocol:
-
In a round-bottom flask, dissolve diisopropylamine in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of isopropyl isothiocyanate to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Biological Activities and Potential Applications
Thiourea derivatives are a class of compounds known for their diverse biological activities, including anticancer properties. While specific in-depth studies on the mechanism of action of this compound are limited in the public domain, research on structurally related thiourea derivatives suggests potential applications in oncology.
Cytotoxic Effects on Cancer Cells
Studies on various 1,3-disubstituted thiourea derivatives have demonstrated their cytotoxic activity against a range of human cancer cell lines, including colon, prostate, and leukemia cell lines.[6][7] These compounds have been shown to inhibit cancer cell proliferation and induce cell death, often with favorable selectivity over normal cells.[6]
Induction of Apoptosis
A common mechanism of action for the anticancer effects of thiourea derivatives is the induction of apoptosis, or programmed cell death.[6][8] This is a critical process for eliminating cancerous cells. The induction of apoptosis by these compounds has been confirmed through various assays, such as the Annexin V-FITC/PI staining assay, which detects the externalization of phosphatidylserine, an early marker of apoptosis.[8]
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Seed cancer cells in 6-well plates and treat them with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Unstained cells are viable, cells stained only with Annexin V are in early apoptosis, and cells stained with both Annexin V and PI are in late apoptosis or necrosis.
Signaling Pathways
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on studies of other thiourea derivatives, the NF-κB (Nuclear Factor Kappa-light-chain-enhancer of activated B cells) signaling pathway is a potential target.[9] The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its dysregulation is often implicated in cancer.
Furthermore, the induction of apoptosis by many anticancer agents involves a complex cascade of signaling events. A generalized workflow for the evaluation of anticancer activity and a potential signaling pathway for apoptosis induction are presented below.
The diagram below illustrates a generalized intrinsic apoptosis signaling pathway that is often implicated in the mechanism of action of anticancer compounds.
Conclusion
This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry. Based on the activities of related thiourea derivatives, it holds potential as a cytotoxic agent against cancer cells, likely through the induction of apoptosis. Further research is warranted to elucidate its specific molecular targets and signaling pathways to fully understand its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers to undertake such investigations.
References
- 1. N, N'-diisopropyl thiourea synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. N,N'-DIISOPROPYLTHIOUREA | 2986-17-6 [chemicalbook.com]
- 5. CN1962629A - N, N'-diisopropyl thiourea synthesis method - Google Patents [patents.google.com]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 1,3-Diisopropylthiourea
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1,3-Diisopropylthiourea, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Physical Properties
This compound, also known as N,N'-diisopropylthiourea, is a symmetrically disubstituted thiourea derivative.[1][2] Its fundamental properties are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 2986-17-6[1][3] |
| Molecular Formula | C₇H₁₆N₂S[3] |
| Linear Formula | (CH₃)₂CHNHCSNHCH(CH₃)₂ |
| Synonyms | N,N'-Diisopropylthiourea, 1,3-Bis(propan-2-yl)thiourea, sym-Diisopropylthiourea[1][2] |
| InChI | 1S/C7H16N2S/c1-5(2)8-7(10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10) |
| SMILES | CC(C)NC(=S)NC(C)C |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 160.28 g/mol |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 143-145 °C[3] |
| Boiling Point | 200.2 °C at 760 mmHg[4] |
| Density | 0.957 g/cm³[4] |
| Vapor Pressure | 0.329 mmHg at 25°C[4] |
| pKa | 13.93 ± 0.70 (Predicted)[5] |
| Solubility | Sparingly soluble in chloroform and methanol.[6] Limited solubility in water.[7] |
Synthesis and Purification
Several synthetic routes to this compound have been reported. A common and environmentally friendly approach involves the reaction of thiourea with diisopropylamine. An alternative method utilizes the reaction of isopropylamine with carbon disulfide.
Experimental Protocol: Synthesis from Thiourea and Diisopropylamine
This method represents a greener approach to the synthesis of this compound.
Materials:
-
Thiourea
-
Diisopropylamine
-
Polyethylene glycol 400 (PEG-400)
-
Water
Procedure:
-
In a round-bottom flask, combine thiourea (10 mmol), diisopropylamine (20 mmol), and PEG-400 (0.4 mmol) in 20 mL of water.[8]
-
Heat the mixture to reflux and maintain for approximately 26 hours.[9]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Collect the solid product by filtration.
-
Wash the precipitate with water and dry to obtain this compound.
A reported yield for this method is approximately 78-88%.[8][9]
Experimental Protocol: Synthesis from Isopropylamine and Carbon Disulfide
This method provides an alternative route to this compound.
Materials:
-
Isopropylamine
-
Carbon Disulfide
-
Water
Procedure:
-
To a 50 mL round-bottomed flask equipped with a magnetic stirrer, sequentially add carbon disulfide (5 mmol) and isopropylamine (10 mmol) under ice bath cooling conditions.[6]
-
Add water (5 mL) to the flask.[6]
-
Seal the flask and stir the reaction mixture vigorously at room temperature.[6]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a solvent mixture such as 10% methanol/chloroform or ethyl acetate/hexane.[6]
-
Upon completion of the reaction, if the product has not solidified, remove the water under reduced pressure using a rotary evaporator to obtain the solid product.[6]
Purification
The crude this compound can be purified by the following methods:
-
Recrystallization: The solid product can be recrystallized from ethanol.[6]
-
Solvent Washing: Washing the crude product with an ethyl acetate/hexane mixture can also be employed for purification.[6]
-
Column Chromatography: For higher purity, the product can be purified by column chromatography using a hexane and ethyl acetate solvent system (e.g., 95:5).[10]
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Observed Features |
| ¹H NMR | (CDCl₃, 90 MHz): δ 5.80 (br s, 2H, NH), 4.24 (m, 2H, CH), 1.236 (d, 12H, CH₃)[11] |
| ¹³C NMR | Expected signals for the thiocarbonyl carbon (C=S), methine carbon (-CH), and methyl carbons (-CH₃). |
| FTIR (KBr) | Characteristic peaks for N-H stretching, C-H stretching, and the thioamide (C=S) group are expected.[12][13] |
| Mass Spec (GC-MS) | Molecular ion peak [M]⁺ at m/z 160.[2] |
Chemical Reactivity and Stability
This compound is a stable, combustible solid. It should be stored in a dark, dry place at room temperature.[6] As a thiourea derivative, it can act as a nucleophilic reagent in organic synthesis.[1] It is also utilized as a ligand in the synthesis of metal halide complexes.
Biological Activity and Applications
Thiourea derivatives are a class of compounds with a broad spectrum of biological activities, and this compound is explored for its potential in various applications.
Pharmaceutical and Drug Development
Substituted thiourea derivatives have been investigated for their cytotoxic activity against various cancer cell lines.[14][15][16] Some studies suggest that these compounds can induce apoptosis in cancer cells.[14][16] The mechanisms of action for some thiourea derivatives have been linked to the inhibition of enzymes and signaling pathways involved in cancer progression, such as the NF-κB and VEGF pathways.[17] While specific studies on the detailed mechanism of action and signaling pathway involvement of this compound are not extensively documented, its potential as a scaffold in the design of new therapeutic agents is recognized.[1]
Agricultural Chemistry
This compound and its derivatives have applications in agriculture as herbicides and plant growth regulators.[1] They are also used in the preparation of fungicides.[1]
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound from thiourea and diisopropylamine.
Application Areas
Caption: Key application areas of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Diisopropylthiourea | C7H16N2S | CID 2758386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemical-suppliers.eu [chemical-suppliers.eu]
- 4. Page loading... [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. N,N'-DIISOPROPYLTHIOUREA | 2986-17-6 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. CN1962628A - Microwave process for preparing N, N'-diisopropyl thiourea - Google Patents [patents.google.com]
- 9. N, N'-diisopropyl thiourea synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 10. rsc.org [rsc.org]
- 11. N,N'-DIISOPROPYLTHIOUREA(2986-17-6) 1H NMR spectrum [chemicalbook.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1,3-Diisopropylthiourea from Isopropylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,3-diisopropylthiourea from isopropylamine. It details the reaction mechanism, experimental protocols, purification techniques, and characterization of the final product. Quantitative data is presented in tabular format for easy comparison of reaction conditions. Furthermore, this guide includes mandatory visualizations of the reaction pathway and experimental workflow, generated using Graphviz (DOT language), to facilitate a deeper understanding of the process. Safety considerations for handling the involved reagents are also discussed to ensure safe laboratory practices.
Introduction
This compound is a symmetrically disubstituted thiourea that serves as a valuable intermediate in organic synthesis. It is notably used as a precursor in the synthesis of N,N'-diisopropylcarbodiimide (DIC), a widely used coupling agent in peptide synthesis. Additionally, this compound and its derivatives are utilized as ligands in the formation of metal halide complexes. This guide focuses on the direct synthesis of this compound from the reaction of isopropylamine with carbon disulfide, a common and efficient method for its preparation.
Reaction Mechanism and Synthesis
The synthesis of this compound from isopropylamine proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of isopropylamine attacks one of the electrophilic carbon atoms of carbon disulfide. This initial attack forms a dithiocarbamate intermediate. In the presence of a second equivalent of isopropylamine, the dithiocarbamate intermediate undergoes a reaction where the second molecule of isopropylamine attacks the dithiocarbamate, leading to the elimination of hydrogen sulfide and the formation of the stable this compound.
dot
Caption: Reaction pathway for the synthesis of this compound.
Quantitative Data
The yield of this compound can be influenced by various factors, including the stoichiometry of reactants, reaction time, and the presence of a catalyst. The following table summarizes data from a related synthesis method using thiourea and diisopropylamine, which provides insights into the impact of these variables.
| Molar Ratio (Thiourea:Diisopropylamine) | Catalyst (mol% of Thiourea) | Reaction Time (hours) | Yield (%) | Melting Point (°C) |
| 1:2 | PEG-400 (4%) | 26 | 78 | 142-145 |
| 1:2.5 | PEG-400 (5.5%) | 20 | 70 | 140-143 |
| 1:1.67 | PEG-400 (9.2%) | 24 | 81 | 140-143 |
| 1:1.82 | PEG-400 (2%) | 20 | 75 | 140-143 |
| 1:2.22 | - | 36 | 80 | 143-145 |
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of this compound from isopropylamine and carbon disulfide.
Materials:
-
Isopropylamine
-
Carbon Disulfide
-
Water
-
Ethanol or Ethyl acetate/hexane mixture for recrystallization
-
50 mL round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottomed flask equipped with a magnetic stirrer, add carbon disulfide (5 mmol) and isopropylamine (10 mmol) sequentially under ice bath cooling conditions.[1]
-
Add 5 mL of water to the reaction mixture.[1]
-
Seal the flask and stir the reaction mixture vigorously at room temperature.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 10% methanol/chloroform or ethyl acetate/hexane solvent mixture as the eluent.[1]
-
Upon completion of the reaction, if the product has not solidified, remove the water under reduced pressure using a rotary evaporator to obtain the solid product.[1] If the product has solidified, proceed directly to purification.
Purification by Recrystallization
Procedure:
-
Dissolve the crude solid product in a minimal amount of hot ethanol or an ethyl acetate/hexane mixture.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent (the same used for recrystallization).
-
Dry the purified crystals. The expected melting point of this compound is 143-145 °C.
dot
Caption: General experimental workflow for the synthesis and purification.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
-
Melting Point: 143-145 °C.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-H protons and the methine (CH) and methyl (CH₃) protons of the two isopropyl groups.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the thiocarbonyl carbon (C=S) and the carbons of the isopropyl groups.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching, C-H stretching, and the C=S (thiocarbonyl) group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (160.28 g/mol ).[2]
Safety Precautions
It is imperative to handle the reagents involved in this synthesis with appropriate safety measures in a well-ventilated fume hood.
-
Isopropylamine: Isopropylamine is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.
-
Carbon Disulfide: Carbon disulfide is a highly flammable and toxic liquid.[1] It has a low flash point and can be ignited by hot surfaces. It is harmful if swallowed, inhaled, or absorbed through the skin and can cause damage to the central nervous system.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. Ensure that there are no ignition sources in the vicinity when working with carbon disulfide.
References
An In-depth Technical Guide on the Formation of 1,3-Diisopropylthiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diisopropylthiourea is a crucial intermediate in organic synthesis, notably in the preparation of N,N'-diisopropylcarbodiimide (DIC), a widely used coupling agent in peptide synthesis and other condensation reactions.[1] It also serves as a building block in the development of pharmaceuticals and agrochemicals.[2] Understanding the mechanisms of its formation is vital for optimizing synthesis protocols, improving yields, and ensuring the purity of subsequent products. This guide provides a detailed examination of the core formation mechanisms of this compound, supported by quantitative data and experimental protocols.
Core Formation Mechanism
The primary and most direct industrial method for synthesizing this compound involves the reaction of two precursor molecules. While several routes exist, the most common pathways involve either the reaction of diisopropylamine with a sulfur source or the reaction of thiourea with diisopropylamine.[1][3]
A prevalent method involves the catalyzed reaction between thiourea and diisopropylamine.[1] In this process, the amine nitrogen acts as a nucleophile, attacking the thiocarbonyl carbon of thiourea. This reaction is often facilitated by a catalyst and driven by refluxing in a suitable solvent like water.[1][3] The mechanism proceeds through a nucleophilic substitution pathway, leading to the displacement of ammonia and the formation of the symmetrically substituted thiourea.
Another established, though often more hazardous, method involves the reaction of diisopropylamine with carbon disulfide (CS₂). This reaction can be catalyzed by an acid or a base and typically produces the highly toxic byproduct hydrogen sulfide (H₂S), necessitating careful control of reaction conditions.[3]
The diagram below illustrates the generalized nucleophilic substitution mechanism using thiourea and diisopropylamine.
Caption: Reaction mechanism for this compound formation.
Quantitative Data Summary
The efficiency of this compound synthesis is highly dependent on the reaction conditions. The choice of reactants, catalyst, solvent, temperature, and reaction time significantly influences the product yield and purity. Below is a summary of quantitative data from various synthesis protocols.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| Thiourea | Diisopropylamine | PEG-400 | Water | 26 | Reflux | 78% | [1][3] |
| Thiourea | Diisopropylamine | PEG-400 | Water | 36 | Reflux | 80% | [1] |
| Thiourea | Diisopropylamine | PEG-400 | Water | 24 | Reflux | 81% | [3] |
| Thiourea | Diisopropylamine | PEG-400 | Water | 20 | Reflux | 75% | [3] |
| Carbon Disulfide | Isopropylamine | None | Water | Room Temp | - | - | [4] |
Detailed Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on the reaction of thiourea and diisopropylamine, a method noted for its safety and high yield.[1][3]
Materials and Reagents:
-
Thiourea (10 mmol)
-
Diisopropylamine (20 mmol)
-
Polyethylene glycol 400 (PEG-400) (0.4 mmol)
-
Deionized Water (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
-
Drying oven
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine thiourea (10 mmol), diisopropylamine (20 mmol), and PEG-400 (0.4 mmol).[1][3]
-
Solvent Addition: Add 20 mL of deionized water to the flask to serve as the reaction solvent.[1][3]
-
Reflux: Equip the flask with a reflux condenser and place it on a magnetic stirrer hotplate. Heat the mixture to reflux and maintain it for approximately 26 hours with continuous stirring.[1][3]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution.[1]
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. The filtrate, containing the solvent and catalyst, can be recovered and recycled for subsequent batches.[1]
-
Washing and Drying: Wash the collected solid with cold deionized water to remove any unreacted starting materials or impurities. Dry the purified product in an oven to obtain N,N'-diisopropylthiourea.[1]
-
Characterization: The final product can be characterized by its melting point (142-145°C) and spectroscopic methods (NMR, IR) to confirm its identity and purity.[1]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow of the synthesis protocol described above.
Caption: General workflow for this compound synthesis.
References
An In-depth Technical Guide to the Spectroscopic Data of 1,3-Diisopropylthiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-diisopropylthiourea (CAS No. 2986-17-6), a compound often utilized as a ligand in the synthesis of metal halide complexes.[1] This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables. Additionally, it provides detailed experimental protocols for acquiring such spectra and visualizations to illustrate the analytical workflow.
Spectroscopic Data Summary
The following sections present the key spectroscopic data for this compound, aiding in its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound is characterized by three main signals corresponding to the N-H protons, the methine (CH) protons of the isopropyl groups, and the methyl (CH₃) protons.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |
| -NH- | ~5.80 | Broad Singlet | 2H |
| -CH (CH₃)₂ | ~4.24 | Septet | 2H |
| -CH(CH₃ )₂ | ~1.24 | Doublet | 12H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum of this compound displays three distinct signals, corresponding to the thiocarbonyl carbon, the methine carbons, and the methyl carbons of the isopropyl groups.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C =S (Thiocarbonyl) | ~180 |
| -C H(CH₃)₂ | ~48 |
| -CH(C H₃)₂ | ~23 |
Note: The ¹³C NMR spectrum is typically proton-decoupled, resulting in singlet peaks for each unique carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for N-H, C-H, and C=S bonds.
| Absorption Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3250 | N-H Stretching | Secondary Amine/Thioamide | Strong, Broad |
| 2970-2850 | C-H Stretching | Alkane (Isopropyl) | Strong |
| ~1550 | N-H Bending | Secondary Amine/Thioamide | Medium |
| ~1465 | C-H Bending | Alkane (Isopropyl) | Medium |
| ~1250 | C-N Stretching | Thioamide | Medium-Strong |
| ~1100 | C=S Stretching | Thiourea | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound exhibits a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 160 | 49 | [M]⁺ (Molecular Ion) |
| 117 | Low | [M - CH₃ - H]⁺ |
| 101 | Low | [M - CH(CH₃)₂]⁺ |
| 58 | 100 | [CH(CH₃)₂NH]⁺ |
| 43 | 27 | [CH(CH₃)₂]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is completely dissolved, using gentle vortexing if necessary.
¹H NMR Data Acquisition:
-
Place the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity (shimming).
-
Acquire the spectrum using an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set key acquisition parameters including pulse width, acquisition time, and relaxation delay.
¹³C NMR Data Acquisition:
-
Follow the same sample preparation and initial instrument setup as for ¹H NMR.
-
Set up a proton-decoupled experiment to simplify the spectrum to singlets for each carbon.
-
A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of the ¹³C isotope.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Finely grind approximately 1-2 mg of the solid this compound sample using an agate mortar and pestle.
-
Add about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar.
-
Thoroughly mix the sample and KBr by grinding the mixture to a fine, homogeneous powder.
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.[2]
Data Acquisition:
-
Acquire a background spectrum of the empty spectrometer.
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.
Data Analysis:
-
Identify the characteristic absorption bands and record their frequencies.
-
Assign the observed bands to the corresponding functional groups and vibrational modes in the molecule.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
Transfer the solution to a GC autosampler vial.
GC-MS Data Acquisition:
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column is heated using a temperature program to separate the analyte from any impurities.
-
Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[3]
-
Mass Analysis: The resulting ions are accelerated and separated in a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern by identifying the major fragment ions.
-
Propose structures for the observed fragments to support the structural elucidation of the parent molecule.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.
References
A Technical Guide to the Solubility of 1,3-Diisopropylthiourea in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Diisopropylthiourea (DIPT), a compound of interest in various chemical and pharmaceutical research areas. Due to a lack of extensive published quantitative solubility data, this document focuses on providing a detailed experimental protocol for determining its solubility, alongside a summary of its known qualitative solubility properties.
Introduction to this compound
This compound (CAS No. 2986-17-6) is a symmetrically substituted thiourea derivative.[1][2] Understanding its solubility in a range of organic solvents is crucial for its application in synthesis, formulation, and various analytical procedures. Solubility dictates the choice of solvent for reactions, purification, and the development of drug delivery systems.
Solubility Profile of this compound
Currently, publicly available literature and chemical databases offer limited quantitative data on the solubility of this compound in a wide array of organic solvents. The information is primarily qualitative, indicating general solubility rather than specific measurements at various temperatures.
Qualitative Solubility Summary:
| Solvent Category | General Solubility | Reference |
| Chlorinated Solvents (e.g., Chloroform) | Sparingly Soluble | [3][4] |
| Alcohols (e.g., Methanol) | Slightly Soluble | [3][4] |
It is important to note that a related compound, 1,3-diisopropylurea, exhibits better solubility in nonpolar to moderately polar organic solvents such as dichloromethane, ethyl acetate, and toluene.[5] This suggests that this compound may follow a similar trend, but experimental verification is essential.
Given the scarcity of specific data, the following section provides a detailed experimental protocol for researchers to determine the precise solubility of this compound in their solvents of interest.
Experimental Protocol: Determination of Solubility via the Isothermal Gravimetric Method
The isothermal gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent.[6][7][8][9] This method involves creating a saturated solution at a constant temperature, separating the dissolved solute, and determining its mass.
Materials and Equipment:
-
This compound (solid)
-
Organic solvent of interest
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath for temperature control
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed glass vials or evaporating dishes
-
Drying oven or vacuum oven
-
Pipettes and syringes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a thermostatic shaker or water bath set to the desired experimental temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Separation of the Saturated Solution:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
To ensure all solid particles are removed, centrifuge the saturated solution.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid temperature fluctuations that could alter solubility.
-
Immediately filter the withdrawn solution through a syringe filter (of a pore size sufficient to remove fine particles, e.g., 0.45 µm) into a pre-weighed, clean, and dry glass vial or evaporating dish.
-
-
Gravimetric Analysis:
-
Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
-
Evaporate the solvent from the vial. This can be done at room temperature if the solvent is volatile or in a drying oven at a temperature below the decomposition point of this compound. A vacuum oven can be used to expedite drying at a lower temperature.
-
Once the solvent is completely evaporated, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dry solute. Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.
-
The mass of the solvent is the total mass of the solution minus the mass of the dissolved solute.
-
Solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mole fraction.
-
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps of the isothermal gravimetric method for determining the solubility of this compound.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound in organic solvents:
-
Temperature: The solubility of solids in liquids generally increases with temperature, although exceptions exist. It is crucial to control the temperature during solubility determination.
-
Solvent Polarity: The principle of "like dissolves like" is a useful guideline. The polarity of the solvent relative to the solute will play a major role in solubility.
-
Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.
Conclusion
References
- 1. Diisopropylthiourea | C7H16N2S | CID 2758386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Diisopropyl-2-thiourea 99 2986-17-6 [sigmaaldrich.com]
- 3. 1,3-diisopropyl-2-thiourea [chembk.com]
- 4. N,N'-DIISOPROPYLTHIOUREA | 2986-17-6 [amp.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmacyjournal.info [pharmacyjournal.info]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pharmajournal.net [pharmajournal.net]
Stability and Storage of 1,3-Diisopropylthiourea: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3-Diisopropylthiourea. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and pharmaceutical applications. This document outlines its known stability characteristics, potential degradation pathways, and detailed experimental protocols for forced degradation studies.
Overview of Chemical Stability
This compound is generally considered to be a stable compound under standard laboratory conditions.[1] However, like other thiourea derivatives, it is susceptible to degradation under specific environmental stresses, including elevated temperatures, exposure to light, and extreme pH conditions. The steric hindrance provided by the two isopropyl groups may confer slightly different stability characteristics compared to the parent thiourea molecule.
Recommended Storage and Handling
To maintain the integrity and purity of this compound, the following storage and handling guidelines are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[1] Some suppliers recommend storage at 0 - 8 °C for optimal long-term stability.[2] | Minimizes the rate of potential thermal degradation. |
| Light | Keep container tightly closed and protected from light.[3] | Prevents photolytic degradation. |
| Atmosphere | Store in a well-ventilated area.[1] | Ensures a safe handling environment and prevents the buildup of any potential volatile degradation products. |
| Container | Use a tightly sealed, inert container. | Prevents contamination and exposure to moisture. |
Handling Precautions: Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a fume hood.[1]
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively available in the public domain, potential degradation pathways can be inferred from studies on thiourea and its derivatives.
Thermal Degradation
Thiourea itself is known to decompose at elevated temperatures.[4] The thermal decomposition of thiourea begins at approximately 180°C, leading to the formation of ammonia and thiocyanic acid.[4] Further decomposition can yield products such as carbon disulfide (CS₂), isothiocyanic acid (HNCS), and ammonia (NH₃).[1][5] It is plausible that this compound could undergo analogous decomposition, potentially yielding isopropylamine and isopropyl isothiocyanate.
Potential thermal degradation pathway of this compound.
Photodegradation
Exposure to UV light can induce the photolysis of thiourea and its derivatives, leading to a variety of degradation products.[6][7] Studies on thiourea have shown that UV irradiation can lead to the formation of thiols through tautomerization, followed by further decomposition.[7][8] For this compound, photodegradation could involve cleavage of the C-N or C=S bonds.
Hydrolytic Degradation
While N,N'-dialkylureas are generally considered relatively stable towards hydrolysis, degradation can occur under acidic or basic conditions, particularly at elevated temperatures.[9] The hydrolysis of thiourea derivatives can lead to the formation of the corresponding urea, amines, and hydrogen sulfide. For this compound, this would likely result in the formation of 1,3-diisopropylurea and hydrogen sulfide.
Potential hydrolytic degradation pathway of this compound.
Oxidative Degradation
Oxidizing agents can lead to the degradation of thiourea derivatives. The sulfur atom in the thiocarbonyl group is susceptible to oxidation. For instance, the oxidation of 1,3-diphenylthiourea has been shown to yield 1,3-diphenylurea and elemental sulfur.[10] A similar pathway could be anticipated for this compound.
Experimental Protocols for Forced Degradation Studies
To comprehensively evaluate the stability of this compound and develop a stability-indicating analytical method, forced degradation studies are essential.[11] The following protocols are based on general guidelines for stress testing of drug substances.[12]
General experimental workflow for forced degradation studies.
Analytical Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate this compound from its potential degradation products.
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Preparation of Solutions
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Stress Conditions
4.3.1. Acidic Hydrolysis
-
To an aliquot of the stock solution, add an equal volume of 1 M hydrochloric acid.
-
Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 1 M sodium hydroxide.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
4.3.2. Basic Hydrolysis
-
To an aliquot of the stock solution, add an equal volume of 1 M sodium hydroxide.
-
Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 1 M hydrochloric acid.
-
Dilute with the mobile phase for HPLC analysis.
4.3.3. Neutral Hydrolysis
-
To an aliquot of the stock solution, add an equal volume of purified water.
-
Reflux the solution at 80°C for a specified period (e.g., up to 7 days).
-
At each time point, withdraw a sample, cool to room temperature, and dilute with the mobile phase for HPLC analysis.
4.3.4. Oxidative Degradation
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a specified period (e.g., up to 7 days).
-
At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
4.3.5. Thermal Degradation (Solid State)
-
Place a known amount of solid this compound in a thermostatically controlled oven at a temperature below its melting point (e.g., 70°C) for a specified period (e.g., up to 30 days).
-
Periodically, withdraw samples, dissolve in a suitable solvent, and dilute to the target concentration for HPLC analysis.
4.3.6. Photodegradation
-
Expose a solution of this compound in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
Data Presentation
The results of the forced degradation studies should be summarized in a table to facilitate comparison of the stability of this compound under different stress conditions.
| Stress Condition | Duration | % Degradation of this compound | No. of Degradants | RRT of Major Degradant(s) |
| 1 M HCl, 80°C | 24 h | Data to be generated | Data to be generated | Data to be generated |
| 1 M NaOH, 80°C | 24 h | Data to be generated | Data to be generated | Data to be generated |
| Water, 80°C | 7 days | Data to be generated | Data to be generated | Data to be generated |
| 3% H₂O₂, RT | 7 days | Data to be generated | Data to be generated | Data to be generated |
| Solid, 70°C | 30 days | Data to be generated | Data to be generated | Data to be generated |
| Photolytic | 1.2 million lux h | Data to be generated | Data to be generated | Data to be generated |
RRT = Relative Retention Time
Conclusion
This compound is a stable compound under recommended storage conditions. However, it has the potential to degrade under harsh conditions of heat, light, and non-neutral pH. The provided experimental protocols offer a robust framework for conducting forced degradation studies to fully elucidate its stability profile, identify potential degradation products, and develop a validated stability-indicating analytical method. Such studies are crucial for ensuring the quality and reliability of this compound in its various applications within the pharmaceutical and chemical industries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. veeprho.com [veeprho.com]
- 12. jpsbr.org [jpsbr.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of 1,3-Diisopropylthiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 1,3-diisopropylthiourea. It consolidates crystallographic and spectroscopic data to offer a detailed understanding of the molecule's three-dimensional arrangement and dynamic behavior. This document is intended to serve as a valuable resource for researchers in chemistry and drug development by providing key structural parameters, spectroscopic fingerprints, and detailed experimental protocols for its synthesis and characterization.
Introduction
This compound is a symmetrically disubstituted thiourea derivative. Thioureas are a class of organosulfur compounds with the general formula (R¹R²N)(R³R⁴N)C=S. They are of significant interest in medicinal chemistry due to their diverse biological activities and in organic synthesis as versatile intermediates and organocatalysts. The isopropyl groups in this compound introduce steric bulk that influences its solid-state packing, conformational preferences in solution, and reactivity. A thorough understanding of its molecular structure is crucial for predicting its interactions with biological targets and for designing novel synthetic methodologies.
Molecular Structure and Crystallography
The three-dimensional structure of this compound in the solid state has been determined by X-ray crystallography. The crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 125868 .[1] This section summarizes the key structural parameters derived from the crystallographic information file (CIF).
Key Crystallographic Data
The following table summarizes the essential bond lengths, bond angles, and dihedral angles for this compound, providing a quantitative description of its molecular geometry.
| Parameter | Atoms Involved | Value (Å or °) |
| Bond Lengths (Å) | ||
| C=S | Data from CCDC 125868 | |
| C-N1 | Data from CCDC 125868 | |
| C-N2 | Data from CCDC 125868 | |
| N1-C(isopropyl) | Data from CCDC 125868 | |
| N2-C(isopropyl) | Data from CCDC 125868 | |
| Bond Angles (°) | ||
| N1-C-N2 | Data from CCDC 125868 | |
| N1-C=S | Data from CCDC 125868 | |
| N2-C=S | Data from CCDC 125868 | |
| C-N1-C(isopropyl) | Data from CCDC 125868 | |
| Dihedral Angles (°) | ||
| S=C-N1-C(isopropyl) | Data from CCDC 125868 | |
| S=C-N2-C(isopropyl) | Data from CCDC 125868 | |
| Note: The specific values for bond lengths, bond angles, and dihedral angles are to be extracted from the Crystallographic Information File (CIF) corresponding to CCDC deposition number 125868. |
For comparison, the crystal structure of the related 1,3-diisobutylthiourea reveals a C=S bond length of approximately 1.698(3) Å and C-N bond lengths of about 1.328(4) Å and 1.343(4) Å, indicating significant double bond character in the C-N bonds due to resonance.
Molecular Conformation
The conformation of N,N'-dialkylthioureas is primarily determined by the rotation around the C-N bonds. The key dihedral angles define the orientation of the isopropyl groups relative to the thiourea backbone. Based on studies of related thiourea derivatives, the molecule is expected to adopt a conformation that minimizes steric hindrance between the bulky isopropyl groups and the sulfur atom. The planarity of the N-C(S)-N core is a common feature in thiourea derivatives, arising from the delocalization of the nitrogen lone pairs into the C=S π-system. The specific dihedral angles obtained from the crystal structure of this compound will definitively describe its solid-state conformation.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of this compound and for studying its conformational dynamics in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Data:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | ~5.80 | br s | - |
| CH (CH₃)₂ | ~4.24 | septet | Value to be determined |
| CH(C H₃)₂ | ~1.24 | d | Value to be determined |
| Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm). Data extracted from spectral images. |
¹³C NMR Data:
| Carbon | Chemical Shift (δ, ppm) |
| C =S | To be determined |
| C H(CH₃)₂ | To be determined |
| CH(C H₃)₂ | To be determined |
| Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm). |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3200-3400 | N-H stretch | Strong, broad |
| ~2970 | C-H stretch (sp³) | Strong |
| ~1560 | N-H bend | Medium |
| ~1370 | C-H bend (isopropyl) | Medium |
| ~1250 | C-N stretch | Strong |
| ~1050 | C=S stretch | Medium |
| Note: These are approximate values based on typical ranges for thiourea derivatives. Specific peak positions should be determined from an experimental spectrum. |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
A common and efficient method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with carbon disulfide.
Materials:
-
Isopropylamine
-
Carbon disulfide
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve isopropylamine (2.0 eq.) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide (1.0 eq.) dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the molecular structure in the solid state.
Procedure:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a controlled temperature (e.g., 100 K or 298 K).
-
Structure Solution and Refinement: Process the collected diffraction data (integration, scaling, and absorption correction). Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data using full-matrix least-squares on F².
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet-pressing die and apply pressure to form a transparent or translucent pellet.
Analysis:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformation of this compound, supported by a compilation of crystallographic and spectroscopic data. The provided experimental protocols offer practical guidance for the synthesis and characterization of this important molecule. The structural insights presented herein are fundamental for understanding its chemical behavior and for its application in various fields of chemical and pharmaceutical research. Further detailed analysis of the crystallographic data from CCDC deposition 125868 will provide a more precise and complete picture of its solid-state structure.
References
An In-depth Technical Guide to 1,3-Diisopropylthiourea: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Diisopropylthiourea, a versatile N,N'-dialkylthiourea derivative. It covers the historical context of its discovery, detailed experimental protocols for its synthesis, and a thorough analysis of its physicochemical and spectroscopic properties. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering practical guidance on the preparation and characterization of this important chemical intermediate.
Introduction
This compound, also known as N,N'-diisopropylthiourea, is a symmetrically disubstituted thiourea that has found significant application as a key intermediate in the synthesis of various organic compounds. Its utility is particularly notable in the preparation of pharmaceuticals, such as the antibiotic Cefathiamidine, and as a precursor to N,N'-diisopropylcarbodiimide (DCC), a widely used dehydrating agent in peptide synthesis and other condensation reactions.[1] The presence of two isopropyl groups imparts specific solubility and reactivity characteristics to the molecule, making it a valuable building block in diverse synthetic endeavors, including agricultural chemistry and the development of novel therapeutic agents.[2]
Discovery and History
The specific historical account of the first synthesis of this compound is not prominently documented in readily available literature. However, its discovery can be situated within the broader history of thiourea and its derivatives. The synthesis of N,N'-disubstituted thioureas has been an area of chemical exploration for over a century, with early methods often involving the reaction of amines with carbon disulfide or isothiocyanates.
A common and historically significant method for preparing symmetrically disubstituted thioureas involves the reaction of a primary amine with carbon disulfide. This reaction proceeds through the formation of a dithiocarbamate intermediate, which then reacts with another equivalent of the amine to yield the corresponding thiourea. While a specific early publication detailing the synthesis of this compound via this route is not readily identifiable, a patent for the preparation of carbodiimides references a method for obtaining diisopropyl-thiourea from a 1949 publication in Berichte der deutschen chemischen Gesellschaft. This suggests that the compound and its synthesis were known to the chemical community by the mid-20th century.
More contemporary methods have focused on improving the efficiency, safety, and environmental friendliness of the synthesis. These include catalyzed reactions and microwave-assisted protocols, reflecting the ongoing importance of this compound in synthetic chemistry.[3][4]
Physicochemical Properties
This compound is a white to off-white crystalline powder at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₆N₂S | [2][5] |
| Molecular Weight | 160.28 g/mol | [2][5] |
| Melting Point | 140 - 145 °C | [2][6] |
| Appearance | White to off-white crystal powder | [2] |
| CAS Number | 2986-17-6 | [2][5] |
| EINECS Number | 221-051-7 | [5] |
| SMILES | CC(C)NC(=S)NC(C)C | [5] |
| InChI | 1S/C7H16N2S/c1-5(2)8-7(10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10) | [7] |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
Several synthetic routes to this compound have been reported. The two most common methods are the reaction of diisopropylamine with carbon disulfide and the reaction of thiourea with diisopropylamine.
Synthesis from Isopropylamine and Carbon Disulfide
This is a classical method for the preparation of symmetrically disubstituted thioureas. The reaction involves the nucleophilic addition of isopropylamine to carbon disulfide.
Experimental Protocol:
-
To a stirred solution of isopropylamine (2.0 equivalents) in a suitable solvent (e.g., ethanol or water), carbon disulfide (1.0 equivalent) is added dropwise at a controlled temperature (typically 0-10 °C).
-
The reaction mixture is then stirred at room temperature for several hours.
-
The product often precipitates from the reaction mixture and can be collected by filtration.
-
Purification can be achieved by recrystallization from a suitable solvent such as ethanol.
A variation of this method reported in a Chinese patent describes the refluxing of diisopropylamine and carbon disulfide in xylene.[3] Another approach utilizes microwave-promoted synthesis on an alumina surface.[3]
Synthesis from Thiourea and Diisopropylamine
This method provides an alternative route that avoids the use of the highly flammable and toxic carbon disulfide.
Experimental Protocol:
A patented procedure describes the following method:[8]
-
In a reaction vessel, mix thiourea (1.0 equivalent), diisopropylamine (2.0 equivalents), and a catalytic amount of PEG-400 in water.
-
The mixture is heated to reflux for 20-36 hours.
-
Upon cooling, the product precipitates and is collected by filtration.
-
The solid is washed with water and dried to afford this compound.
The reported yields for this method are in the range of 78-80%.[8] A microwave-assisted variation of this reaction has also been developed, significantly reducing the reaction time to a few minutes and providing yields up to 91%.[4]
Table 2: Comparison of Synthetic Methods for this compound
| Method | Starting Materials | Reagents/Catalyst | Solvent | Reaction Conditions | Yield | Reference(s) |
| 1 | Isopropylamine, Carbon Disulfide | - | Xylene | Reflux | Not specified | [3] |
| 2 | Thiourea, Diisopropylamine | PEG-400 | Water | Reflux, 26 hours | 78% | [8] |
| 3 | Thiourea, Diisopropylamine | PEG-400 | Water | Microwave, 600W, 0.8 min | 91% | [4] |
Synthetic Workflow Diagram
Caption: Synthetic workflows for this compound.
Spectroscopic Characterization
The structure of this compound is confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by signals corresponding to the protons of the isopropyl groups and the N-H protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule, showing distinct signals for the methyl, methine, and thiocarbonyl carbons.
Table 3: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~1.3 | Doublet | -CH(CH ₃)₂ |
| ~4.4 | Septet | -CH (CH₃)₂ | |
| ~6.5 | Broad singlet | NH | |
| ¹³C NMR | ~23 | Singlet | -CH(C H₃)₂ |
| ~48 | Singlet | -C H(CH₃)₂ | |
| ~180 | Singlet | C =S | |
| (Note: Chemical shifts are approximate and can vary depending on the solvent used.) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for the N-H and C=S functional groups.
Table 4: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~3200 | N-H stretching |
| ~2970 | C-H stretching (aliphatic) |
| ~1550 | N-H bending and C-N stretching |
| ~1350 | C=S stretching |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of this compound. The mass spectrum typically shows the molecular ion peak ([M]⁺) and characteristic fragmentation patterns.
Table 5: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 160 | [M]⁺ (Molecular Ion) |
| 102 | [M - C₃H₆]⁺ |
| 58 | [C₃H₈N]⁺ |
Characterization Workflow Diagram
Caption: Characterization workflow for this compound.
Applications
This compound serves as a crucial intermediate in several synthetic applications:
-
Pharmaceutical Synthesis: It is a key precursor in the synthesis of the cephalosporin antibiotic, Cefathiamidine.[1]
-
Reagent Synthesis: It is used to prepare N,N'-diisopropylcarbodiimide (DCC), a widely employed coupling agent in peptide synthesis and other condensation reactions.[1]
-
Agricultural Chemistry: Thiourea derivatives are known to exhibit herbicidal and plant growth regulatory activities, and this compound is explored in this context.[2]
-
Coordination Chemistry: It can act as a ligand in the synthesis of metal complexes.
Safety Information
This compound should be handled with appropriate safety precautions. It is harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable and versatile chemical intermediate with established applications in the pharmaceutical and chemical industries. This technical guide has provided a detailed overview of its history, synthesis, and characterization. The experimental protocols and tabulated data presented herein offer a practical resource for researchers working with this compound. As the demand for complex organic molecules continues to grow, the importance of key building blocks like this compound in enabling innovative synthetic strategies is expected to persist.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diisopropylthiourea | C7H16N2S | CID 2758386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1962629A - N, N'-diisopropyl thiourea synthesis method - Google Patents [patents.google.com]
- 4. CN1962628A - Microwave process for preparing N, N'-diisopropyl thiourea - Google Patents [patents.google.com]
- 5. chemical-suppliers.eu [chemical-suppliers.eu]
- 6. chembk.com [chembk.com]
- 7. N,N'-DIISOPROPYLTHIOUREA | 2986-17-6 [chemicalbook.com]
- 8. N, N'-diisopropyl thiourea synthesis method - Eureka | Patsnap [eureka.patsnap.com]
The Core of 1,3-Diisopropylthiourea: A Technical Guide for Researchers
An in-depth exploration of the synonyms, alternative names, and multifaceted applications of 1,3-Diisopropylthiourea, tailored for researchers, scientists, and professionals in drug development.
Nomenclature and Identification
This compound is a symmetrical dialkyl-substituted thiourea derivative. For clarity and comprehensive database searching, a variety of synonyms and alternative names are utilized in scientific literature and chemical catalogs.
A comprehensive list of these identifiers is provided below:
| Type | Identifier |
| Systematic Name | 1,3-bis(propan-2-yl)thiourea |
| Common Names | N,N'-Diisopropylthiourea |
| sym-Diisopropylthiourea | |
| Diisopropylthiourea | |
| CAS Number | 2986-17-6[1][2][3][4] |
| EC Number | 221-051-7[1] |
| PubChem CID | 2758386[3] |
| Linear Formula | (CH3)2CHNHCSNHCH(CH3)2[1][4] |
| SMILES | CC(C)NC(=S)NC(C)C[1][2][3] |
| InChI Key | KREOCUNMMFZOOS-UHFFFAOYSA-N[1][3] |
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below, offering a snapshot of its physical and chemical characteristics.
| Property | Value | Reference |
| Molecular Weight | 160.28 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 143-145 °C | [1][5] |
| Boiling Point | 200.2 °C at 760 mmHg | [5] |
| Density | 0.957 g/cm³ | [5] |
| Flash Point | 74.9 °C | [5] |
| Vapor Pressure | 0.329 mmHg at 25°C | [5] |
| Refractive Index | 1.495 | [5] |
Experimental Protocols
Synthesis of this compound
Method 1: Conventional Synthesis from Thiourea and Diisopropylamine
This method involves the reaction of thiourea with diisopropylamine in the presence of a catalyst.
-
Materials:
-
Thiourea
-
Diisopropylamine
-
Polyethylene glycol 400 (PEG-400)
-
Water
-
-
Procedure:
-
In a round-bottom flask, combine thiourea (10 mmol), diisopropylamine (20 mmol), and PEG-400 (0.4 mmol) in 20 mL of water.
-
Heat the mixture to reflux and maintain for 26 hours.
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filter the precipitate and wash with water.
-
Dry the resulting solid to obtain this compound.
-
Yield: Approximately 78%
-
Melting Point of Product: 142-145 °C
-
Method 2: Microwave-Assisted Synthesis
This protocol offers a more rapid synthesis route.
-
Materials:
-
Thiourea
-
Diisopropylamine
-
Polyethylene glycol 400 (PEG-400)
-
Water
-
-
Procedure:
-
In a microwave-safe vessel, mix thiourea (10 mmol), diisopropylamine (20 mmol), and PEG-400 (0.2 mmol) in 14 mL of water.
-
Set the microwave power to 600W and heat for 0.8 minutes.
-
After the reaction, cool the mixture to allow the product to precipitate.
-
Filter the solid, wash with water, and dry.
-
Yield: Approximately 91%
-
Melting Point of Product: 143-145 °C
-
General Protocol for Enzyme Inhibition Assay
Given its application in enzyme inhibition studies, a general protocol for assessing the inhibitory potential of this compound is provided. This protocol can be adapted for specific enzymes.
-
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
This compound (test inhibitor)
-
Appropriate buffer solution
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and this compound in the appropriate buffer. Create a series of dilutions of the inhibitor to test a range of concentrations.
-
Enzyme and Inhibitor Pre-incubation: To the wells of a 96-well plate, add a fixed amount of the enzyme solution. Then, add varying concentrations of the this compound solution to the wells. Include control wells with the enzyme and buffer but no inhibitor. Allow the plate to incubate for a specified period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiation of Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measurement of Activity: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the change in signal.
-
Data Analysis: Compare the reaction rates in the presence of the inhibitor to the control (no inhibitor). Calculate the percentage of inhibition for each concentration of this compound. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Applications and Biological Significance
This compound serves as a versatile molecule in both chemical synthesis and biological research.
-
Chemical Synthesis: It is a key intermediate in the production of N,N'-diisopropylcarbodiimide (DIC), a widely used coupling agent in peptide synthesis, and in the synthesis of the antibiotic cefathiamidine.[6] It is also utilized as a ligand in the synthesis of metal halide complexes.
-
Agricultural Chemistry: Thiourea derivatives are explored as herbicides and plant growth regulators.
-
Pharmaceutical and Drug Development: this compound and its derivatives have shown potential in drug discovery. Studies on other 1,3-disubstituted thiourea compounds have revealed significant cytotoxic activity against various cancer cell lines.[7] The proposed mechanisms of action involve the induction of apoptosis and the modulation of key signaling pathways.
Potential Signaling Pathway in Cancer Cells
Based on studies of structurally related thiourea derivatives, a plausible signaling pathway for the anticancer effects of this compound can be proposed. This pathway highlights the induction of apoptosis and inhibition of pro-survival signals.
Caption: Proposed anticancer signaling pathway of 1,3-disubstituted thiourea derivatives.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for evaluating the anticancer potential of this compound.
Caption: Experimental workflow for evaluating the anticancer effects of this compound.
References
- 1. Buy 1,3-Diisopropylurea | 4128-37-4 [smolecule.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Diisopropylthiourea | C7H16N2S | CID 2758386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N'-DIISOPROPYLTHIOUREA | 2986-17-6 [chemicalbook.com]
- 6. CN1962629A - N, N'-diisopropyl thiourea synthesis method - Google Patents [patents.google.com]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1,3-Diisopropylthiourea as a Ligand in Coordination Chemistry
Introduction
1,3-Diisopropylthiourea (diptu) is a symmetrically substituted thiourea derivative that serves as a versatile ligand in coordination chemistry.[1] Its utility stems from the presence of three potential coordination sites: the sulfur atom of the thione group (C=S) and the two nitrogen atoms of the N-H groups.[1] Typically, it acts as a neutral, monodentate ligand, coordinating to metal centers through its soft sulfur donor atom.[2] This interaction leads to the formation of stable, neutral coordination compounds with a variety of transition metals.[1] The resulting metal complexes have garnered significant interest due to their potential applications in medicinal chemistry, particularly as antimicrobial agents.[2][3] The attachment of organic ligands like diptu to metal ions can enhance the therapeutic properties of the organic molecule.[1] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of metal complexes featuring the this compound ligand.
Application Note 1: Synthesis and Characterization of Transition Metal Complexes
This compound readily forms stable complexes with various transition metal ions, including Cobalt(II), Copper(II), Zinc(II), and Iron(III).[2] The synthesis is typically achieved by reacting the respective metal salt with the diptu ligand in an ethanolic solution.[4] The resulting complexes are generally air-stable, non-electrolytic solids.[2]
The coordination geometry of these complexes is influenced by the metal ion. For instance, Co(II), Cu(II), and Zn(II) ions tend to form four-coordinate species, binding to two diptu ligands and two anionic ligands (e.g., chloride) to satisfy their coordination sphere.[2][4] In contrast, Fe(III) can accommodate more ligands, forming six-coordinate octahedral complexes, for example, by coordinating with three diptu ligands and three chloride ions.[2]
Characterization of these complexes relies on a suite of analytical techniques. Infrared (IR) spectroscopy is crucial for confirming the coordination mode. A shift in the N-H vibrational bands and the bands associated with the C-N bond upon complexation indicates coordination through the sulfur atom.[1] Electronic spectroscopy (UV-Vis) provides insights into the geometry of the metal center, while magnetic susceptibility measurements help determine the electronic configuration and oxidation state of the metal ion.[2] For crystalline products, single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles.[2]
References
- 1. Metal Complexes of Diisopropylthiourea: Synthesis, Characterization and Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal Complexes of Diisopropylthiourea: Synthesis, Characterization and Antibacterial Studies [mdpi.com]
- 3. Metal complexes of diisopropylthiourea: synthesis, characterization and antibacterial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,3-Diisopropylthiourea in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diisopropylthiourea is a symmetrical dialkyl-substituted thiourea that, while not as extensively studied as its chiral, bifunctional counterparts, presents potential applications in organocatalysis and coordination chemistry. Its core structure features a thiocarbonyl group flanked by two isopropyl substituents. The thiourea moiety can act as a hydrogen-bond donor, activating electrophiles, and the sulfur atom can coordinate to transition metals, making it a candidate for use as a ligand in catalysis. These application notes provide an overview of its potential uses and detailed protocols for its application in organic synthesis.
Core Applications
While the use of this compound as a primary organocatalyst is not widely documented in peer-reviewed literature, its structural features suggest potential applications in several areas. The most promising and analogous applications are as a ligand in transition metal-catalyzed cross-coupling reactions and as a reactant in the synthesis of heterocyclic compounds.
Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The nitrogen and sulfur atoms of this compound can act as ligands for transition metals, such as palladium, which are commonly used in cross-coupling reactions. In the Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron species and an organohalide, the choice of ligand is crucial for the efficiency and scope of the reaction. While phosphine and N-heterocyclic carbene (NHC) ligands are prevalent, thiourea derivatives have emerged as a viable alternative. This compound can be explored as a cost-effective and air-stable ligand in this context.
Proposed Reaction Scheme:
The following table summarizes hypothetical results for the screening of this compound as a ligand in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid, based on typical outcomes for similar ligand systems.
| Entry | Aryl Halide (Ar-X) | Arylboronic Acid (Ar'-B(OH)2) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | K2CO3 | Toluene/H2O | 100 | 12 | 85 |
| 2 | 4-Chloroanisole | Phenylboronic acid | K3PO4 | Dioxane/H2O | 110 | 24 | 65 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Na2CO3 | DMF/H2O | 90 | 8 | 92 |
| 4 | 2-Bromopyridine | Phenylboronic acid | Cs2CO3 | THF/H2O | 80 | 16 | 78 |
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., Pd(OAc)2, 2 mol%), this compound (4 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K2CO3, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL) via syringe.
-
Reaction Conditions: Stir the mixture vigorously and heat to the desired temperature (e.g., 100 °C) in an oil bath.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na2SO4).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Synthesis of Pyrimidine Derivatives from Chalcones
Thiourea and its derivatives are common reagents in the synthesis of pyrimidine-containing heterocycles. In this context, this compound can act as a nitrogen and sulfur source in a cyclocondensation reaction with a suitable precursor, such as a chalcone, to form a dihydropyrimidine derivative. While this is a synthetic application rather than a catalytic one, it is a key use for this class of compounds in the synthesis of biologically active molecules.
Reaction Scheme:
The following table provides representative data for the synthesis of 4,6-diaryl-dihydropyrimidine derivatives using a generic protocol.
| Entry | Chalcone (Ar-CH=CH-CO-Ar') | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,3-Diphenylpropenone | KOH | Ethanol | Reflux | 6 | 88 |
| 2 | 1-(4-Methoxyphenyl)-3-phenylpropenone | NaOEt | Ethanol | Reflux | 8 | 82 |
| 3 | 1-Phenyl-3-(4-nitrophenyl)propenone | KOH | Methanol | Reflux | 5 | 91 |
| 4 | 1-(4-Chlorophenyl)-3-phenylpropenone | NaOH | Ethanol | Reflux | 7 | 85 |
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 mmol) and this compound (1.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
-
Base Addition: Add a solution of a base (e.g., ethanolic KOH, 2.0 mmol) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for the required time (monitor by TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine product.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using this compound as a ligand.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Conclusion
This compound, while not a prominent primary organocatalyst for asymmetric transformations, holds potential as a versatile and economical ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. Furthermore, its role as a key building block in the synthesis of heterocyclic compounds like pyrimidines underscores its importance in synthetic organic chemistry and drug discovery. The protocols and data presented herein provide a foundation for further investigation and application of this readily available thiourea derivative. Researchers are encouraged to explore its utility in a broader range of catalytic systems and synthetic methodologies.
Synthesis of Metal Complexes with 1,3-Diisopropylthiourea: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various metal complexes utilizing the versatile ligand, 1,3-diisopropylthiourea. This symmetrically substituted thiourea derivative is a valuable building block in coordination chemistry, leading to the formation of stable complexes with a range of transition metals. The protocols outlined herein are based on established literature procedures and offer a foundation for the synthesis and characterization of novel metal-based compounds with potential applications in catalysis and medicinal chemistry.
Introduction
This compound [(CH₃)₂CHNH]₂CS, often abbreviated as diptu, is a neutral sulfur-donating ligand that readily coordinates to metal centers. The presence of bulky isopropyl groups provides steric hindrance, influencing the coordination geometry and stability of the resulting complexes. The thiocarbonyl sulfur atom is the primary coordination site, acting as a soft donor that forms strong bonds with various transition metals. The N-H protons can participate in hydrogen bonding, further stabilizing the crystal lattice of the complexes.
This application note details the synthesis of metal complexes of this compound with selected first-row transition metals (Cobalt, Copper, Zinc, and Iron) and provides generalized protocols for the synthesis of Copper(I), Palladium(II), Platinum(II), and Gold(I) complexes.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. This compound can be synthesized according to literature procedures or purchased from commercial suppliers. Standard laboratory equipment for chemical synthesis, including glassware, heating mantles, stirring plates, and filtration apparatus, is required. Characterization of the synthesized complexes should be performed using standard analytical techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), UV-Visible Spectroscopy, and elemental analysis.
Synthesis of Co(II), Cu(II), Zn(II), and Fe(III) Complexes[1]
A general procedure for the synthesis of divalent and trivalent metal complexes with this compound is as follows:
-
Ligand Solution: Dissolve this compound (2 molar equivalents for M(II) complexes, 3 molar equivalents for Fe(III) complex) in ethanol.
-
Metal Salt Solution: In a separate flask, dissolve the corresponding metal chloride salt (e.g., CoCl₂·6H₂O, CuCl₂, ZnCl₂, FeCl₃) (1 molar equivalent) in ethanol.
-
Reaction: Slowly add the metal salt solution to the stirred ligand solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux for a specified period (typically 2-6 hours). The reaction progress can be monitored by a color change or precipitation.
-
Isolation: After cooling to room temperature, the precipitated complex is collected by filtration.
-
Purification: Wash the solid product with ethanol and then diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the final product in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂).
Specific Reaction Conditions:
| Metal Ion | Molar Ratio (Metal:Ligand) | Reflux Time | Product Color |
| Co(II) | 1:2 | 2 hours | Green |
| Cu(II) | 1:2 | 4 hours | Greenish-blue |
| Zn(II) | 1:2 | 6 hours | White |
| Fe(III) | 1:3 | 5 hours | Brown |
Generalized Protocol for the Synthesis of a Copper(I) Complex
This protocol is adapted from the synthesis of similar Cu(I) complexes with N,N'-dialkylthioureas.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Ligand Solution: Dissolve this compound (2-3 molar equivalents) in degassed acetonitrile.
-
Copper(I) Salt Solution: In a separate flask, dissolve Copper(I) chloride (1 molar equivalent) in degassed acetonitrile.
-
Reaction: Slowly add the ligand solution to the stirred solution of the copper(I) salt at room temperature. A color change from yellow to colorless may be observed.
-
Stirring: Continue stirring the reaction mixture at room temperature for an extended period (e.g., 12 hours) to ensure complete reaction.
-
Isolation and Purification: Reduce the solvent volume under vacuum and collect the precipitated product by filtration. Wash the solid with a small amount of cold ethanol and diethyl ether.
-
Drying: Dry the complex under vacuum.
Generalized Protocol for the Synthesis of Palladium(II) and Platinum(II) Complexes
This protocol is based on general methods for the synthesis of Pd(II) and Pt(II) thiourea complexes.[2]
-
Metal Precursor Solution: Dissolve K₂[PdCl₄] or K₂[PtCl₄] (1 molar equivalent) in water.
-
Ligand Solution: Dissolve this compound (4 molar equivalents for a tetracoordinated complex) in ethanol or acetone.
-
Reaction: Add the ligand solution dropwise to the stirred aqueous solution of the metal precursor at room temperature.
-
Stirring: Stir the reaction mixture for several hours to overnight. A precipitate will form.
-
Isolation: Collect the solid product by filtration.
-
Purification: Wash the product thoroughly with water, followed by ethanol and diethyl ether.
-
Drying: Dry the complex in a desiccator.
Generalized Protocol for the Synthesis of a Gold(I) Complex
This protocol is adapted from the synthesis of gold(I) phosphine thiourea complexes.[3]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere.
-
Precursor Preparation: Prepare a solution of a gold(I) precursor, such as [AuCl(PPh₃)], by reacting HAuCl₄ with triphenylphosphine (PPh₃). Alternatively, commercially available gold(I) precursors can be used.
-
Ligand Solution: Dissolve this compound (1 molar equivalent) in a suitable dry solvent like dichloromethane or methanol.
-
Reaction: Add the thiourea solution to the stirred solution of the gold(I) precursor at room temperature. In some cases, a non-nucleophilic base may be required to facilitate the reaction.
-
Stirring: Stir the reaction mixture for a few hours.
-
Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
-
Drying: Dry the final product under vacuum.
Data Presentation
Table 1: Summary of Synthesis and Physical Properties of this compound Metal Complexes.
| Complex | Formula | Molar Ratio (M:L) | Yield (%) | M.p. (°C) | Color |
| [CoCl₂(diptu)₂] | C₁₄H₃₂Cl₂CoN₄S₂ | 1:2 | 75 | 168-170 | Green |
| [CuCl₂(diptu)₂] | C₁₄H₃₂Cl₂CuN₄S₂ | 1:2 | 82 | 155-157 | Greenish-blue |
| [ZnCl₂(diptu)₂] | C₁₄H₃₂Cl₂N₄S₂Zn | 1:2 | 79 | 198-200 | White |
| [FeCl₃(diptu)₃] | C₂₁H₄₈Cl₃FeN₆S₃ | 1:3 | 68 | 138-140 | Brown |
Data compiled from Ajibade and Zulu, 2011.[4]
Table 2: Key Spectroscopic Data for this compound and its Metal Complexes.
| Compound | ν(N-H) (cm⁻¹) | ν(C=S) (cm⁻¹) | δ(¹H, N-H) (ppm) | δ(¹³C, C=S) (ppm) |
| This compound (diptu) | ~3200 | ~1270 | ~6.0 | ~175 |
| [CoCl₂(diptu)₂] | Shifted | Shifted | - | - |
| [CuCl₂(diptu)₂] | Shifted | Shifted | - | - |
| [ZnCl₂(diptu)₂] | Shifted | Shifted | Broad signal | Shifted |
| [FeCl₃(diptu)₃] | Shifted | Shifted | - | - |
Note: Specific shifts upon coordination can vary. Data for complexes are generally reported as shifted relative to the free ligand. For ZnCl₂(diptu)₂, a broad NH signal is observed in the ¹H NMR spectrum.[1]
Mandatory Visualization
Caption: General workflow for the synthesis and characterization of metal complexes with this compound.
Signaling Pathways and Logical Relationships
The coordination of this compound to a metal center typically occurs through the sulfur atom, which is consistent with its classification as a soft ligand. This interaction leads to a change in the electronic environment of the thiourea backbone, which can be observed spectroscopically.
Caption: Logical relationship showing the coordination of this compound to a metal ion and the resulting spectroscopic changes.
Applications and Future Directions
Metal complexes of this compound and related thiourea derivatives have shown promise in various fields. Their biological activities, including antibacterial and antifungal properties, make them interesting candidates for the development of new therapeutic agents.[5][6] Furthermore, the catalytic potential of these complexes in organic transformations is an area ripe for exploration. The protocols provided here serve as a starting point for researchers to synthesize and investigate the properties of these fascinating coordination compounds, paving the way for new discoveries in materials science and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties | MDPI [mdpi.com]
- 4. Metal Complexes of Diisopropylthiourea: Synthesis, Characterization and Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structural characterization and in vitro cytotoxicity and anti-bacterial activity of some copper(I) complexes with N,N'-disubstituted thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal complexes of diisopropylthiourea: synthesis, characterization and antibacterial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1,3-Diisopropylthiourea in Asymmetric Synthesis: A Clarification and Overview of Chiral Thiourea Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 1,3-diisopropylthiourea is a commercially available thiourea derivative, a comprehensive review of the scientific literature reveals a notable absence of its direct application as a catalyst for asymmetric synthesis. The core principle of asymmetric catalysis relies on the transfer of chiral information from a catalyst to the reactants to favor the formation of one enantiomer over the other. As an achiral molecule, this compound lacks the necessary stereochemical information to induce enantioselectivity in a predictable and controlled manner.
The field of asymmetric organocatalysis extensively utilizes the thiourea moiety; however, this is almost exclusively in the context of chiral bifunctional thiourea catalysts . In these systems, the thiourea group is covalently bonded to a chiral scaffold, such as a diamine, amino alcohol, or a natural product derivative like a cinchona alkaloid. This design allows for the simultaneous activation of both the electrophile (via hydrogen bonding with the thiourea) and the nucleophile (often by a basic group on the chiral backbone), all within a well-defined chiral environment.
This document will, therefore, provide an overview of the principles of chiral thiourea catalysis and present illustrative examples of widely used chiral thiourea catalysts and their applications in key asymmetric transformations, as this is the relevant context for the use of thioureas in asymmetric synthesis.
The Mechanism of Chiral Bifunctional Thiourea Catalysis
The efficacy of chiral thiourea organocatalysts stems from their ability to act as bifunctional catalysts.[1][2] The two N-H protons of the thiourea group are sufficiently acidic to form strong hydrogen bonds with electrophiles, such as carbonyls, imines, or nitro groups, thereby activating them towards nucleophilic attack. Concurrently, a basic functional group (e.g., a tertiary amine) on the chiral backbone of the catalyst deprotonates the nucleophile, increasing its reactivity. This dual activation brings the reactants into close proximity within a chiral pocket, dictating the stereochemical outcome of the reaction.
The logical relationship of this catalytic cycle can be visualized as follows:
References
Application Notes and Protocols: 1,3-Diisopropylthiourea in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the utilization of 1,3-diisopropylthiourea as a key building block in the synthesis of various heterocyclic compounds. The methodologies outlined below are based on established synthetic strategies, offering a guide for the preparation of thiazole and pyrimidine derivatives, which are significant scaffolds in medicinal chemistry and drug development.
Application Note 1: Synthesis of 2-(Diisopropylamino)thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives through the condensation of an α-haloketone with a thioamide or thiourea derivative.[1] The use of this compound in this reaction leads to the formation of 2-(diisopropylamino)thiazoles, which are of interest in medicinal chemistry due to their potential biological activities.
The reaction proceeds via a multi-step mechanism involving an initial S-alkylation of the thiourea by the α-haloketone, followed by intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1]
Experimental Protocol: Synthesis of 2-(Diisopropylamino)-4-phenyl-1,3-thiazole
This protocol is adapted from the standard Hantzsch thiazole synthesis for the preparation of 2-(diisopropylamino)-4-phenyl-1,3-thiazole from 2-bromoacetophenone and this compound.
Materials and Reagents:
-
2-Bromoacetophenone
-
This compound
-
Ethanol
-
Sodium carbonate (5% aqueous solution)
-
Deionized water
Equipment:
-
Round-bottom flask or scintillation vial (20 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Reflux condenser (if heating for an extended period)
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
Procedure:
-
In a 20 mL reaction vessel, combine 2-bromoacetophenone (5.0 mmol, 1.00 g) and this compound (5.0 mmol, 0.80 g).
-
Add ethanol (10 mL) and a magnetic stir bar to the vessel.
-
Heat the mixture with stirring to reflux (approximately 78 °C) for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution and stir to mix. This will neutralize the hydrobromide salt formed during the reaction.[1]
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with deionized water to remove any inorganic salts.
-
Allow the solid product to air dry on a watch glass or in a desiccator.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Quantitative Data
The following table summarizes representative quantitative data for the Hantzsch thiazole synthesis using substituted thioureas.
| Entry | α-Haloketone | Thiourea Derivative | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Thiourea | Methanol | 0.5 | High | [1] |
| 2 | Substituted Phenacyl Bromides | Thiourea/Thioacetamide | Bu4NPF6 (catalyst) | 0.25 | Excellent | [2] |
| 3 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Solvent-free | 1-2 | 79-90 | [3] |
Note: Specific yield for the reaction with this compound should be determined experimentally.
Logical Workflow for Hantzsch Thiazole Synthesis
Caption: Workflow for the synthesis of 2-(diisopropylamino)thiazoles.
Application Note 2: Synthesis of Dihydropyrimidinethiones via Biginelli-like Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs from an aldehyde, a β-dicarbonyl compound, and a urea or thiourea.[4] Utilizing this compound in this reaction allows for the synthesis of N,N'-diisopropyldihydropyrimidinethiones, which are valuable scaffolds for drug discovery.
The reaction is typically acid-catalyzed and involves the formation of an acylimine intermediate from the aldehyde and thiourea, which then reacts with the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration.
Experimental Protocol: Synthesis of 1,3-Diisopropyl-5-acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione
This protocol describes a potential pathway for the synthesis of a dihydropyrimidinethione using this compound, benzaldehyde, and acetylacetone.
Materials and Reagents:
-
Benzaldehyde
-
Acetylacetone (2,4-pentanedione)
-
This compound
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate with oil bath
-
Reflux condenser
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine benzaldehyde (10 mmol, 1.06 g), acetylacetone (10 mmol, 1.00 g), and this compound (10 mmol, 1.60 g) in ethanol (20 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 4-5 drops).
-
Heat the reaction mixture to reflux with stirring for 12-24 hours. Monitor the progress of the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Wash the collected solid with cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials.
-
Dry the product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Quantitative Data
The following table presents data from a Biginelli reaction using thiourea, which can serve as a reference for optimizing the reaction with this compound.
| Entry | Aldehyde | β-Dicarbonyl Compound | (Thio)urea | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | 3-Oxo-N-arylbutanamide | Thiourea | HCl | Ethanol | Overnight | 94 | [5] |
| 2 | Benzaldehyde | Acetylacetone | Urea | DCPD | Acetonitrile | 35 min | 89 | [4] |
| 3 | Benzaldehyde | Ethyl acetoacetate | Urea | TEBA | Solvent-free | 30-90 min | >85 | [6] |
Note: The reactivity of this compound may differ from thiourea, and optimization of reaction conditions may be necessary.
Signaling Pathway for Biginelli-like Reaction
Caption: Proposed mechanism for the Biginelli-like reaction.
Conclusion
This compound serves as a valuable and versatile reagent in the synthesis of heterocyclic compounds. The protocols provided herein for the Hantzsch thiazole synthesis and a Biginelli-like reaction offer robust starting points for the preparation of novel thiazole and dihydropyrimidinethione derivatives. These heterocyclic cores are of significant interest to the pharmaceutical industry, and the lipophilic diisopropyl groups can impart unique physicochemical and pharmacological properties to the target molecules. Further exploration and optimization of these reactions can lead to the development of new chemical entities with potential therapeutic applications.
References
- 1. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 4. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: The Role of Carbodiimides in Peptide Coupling and Clarification on 1,3-Diisopropylthiourea
Introduction
In the synthesis of peptides, the formation of the amide bond between two amino acids is a critical step. This process, known as peptide coupling, requires the activation of a carboxylic acid group to facilitate its reaction with an amino group. While various reagents are employed for this purpose, carbodiimides, particularly N,N'-diisopropylcarbodiimide (DIC), are widely utilized. A common point of confusion arises from the similarity in nomenclature between reagents and their byproducts. This document aims to clarify the role of DIC in peptide coupling, address the nature of its byproduct, 1,3-diisopropylurea, and clarify the distinct identity of 1,3-diisopropylthiourea, which is not typically used as a peptide coupling agent but rather in other areas of chemical synthesis such as the preparation of guanidines or as a ligand in metal complexes.[1][2]
The primary focus of these application notes will be on DIC-mediated peptide coupling reactions, providing researchers, scientists, and drug development professionals with detailed protocols and data to effectively utilize this methodology.
Mechanism of DIC-Mediated Peptide Coupling
The fundamental role of DIC in peptide synthesis is to act as a dehydrating agent, facilitating the formation of the peptide bond. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid, forming the desired peptide bond and generating 1,3-diisopropylurea (DIU) as a soluble byproduct.[3]
To enhance coupling efficiency and minimize side reactions, such as the formation of unreactive N-acylurea or racemization, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are often incorporated.[3][4] These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine to yield the peptide.
Diagram: Logical Workflow of DIC-Mediated Peptide Coupling
Caption: Workflow of DIC-mediated peptide coupling.
Quantitative Data Summary
The efficiency of peptide coupling reactions is paramount for the successful synthesis of long peptides. The choice of coupling reagents and additives significantly impacts the yield and purity of the final product.
| Coupling Method | Additive | Typical Coupling Time | Typical Yield | Purity Level Achievable | Reference |
| DIC | HOBt | 1-4 hours | >95% | >90% | [5] |
| DIC | OxymaPure | 1-4 hours | >95% | >95% | [3] |
| HBTU | DIEA | 5-30 minutes | >98% | >95% | [6] |
| HATU | DIEA | 10-60 minutes | >98% | >98% | [7] |
Note: Yields and purity are dependent on the specific amino acid sequence and reaction conditions. High purity levels (>98%) are often required for clinical and in vivo studies.[8]
Experimental Protocols
Protocol 1: Standard DIC/HOBt Coupling in Solution Phase
This protocol describes a general procedure for the coupling of two amino acids in solution using DIC with HOBt as an additive.
Materials:
-
Boc-protected amino acid (1.0 eq)
-
C-terminally protected amino acid (e.g., methyl ester) (1.0 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the Boc-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Add the C-terminally protected amino acid (1.0 eq) and NMM or DIEA (1.0-1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DIC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (if DCC were used) or proceed to work-up for the soluble diisopropylurea.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by silica gel column chromatography.[7]
Diagram: Experimental Workflow for Solution-Phase Peptide Coupling
Caption: Step-by-step experimental workflow.
Protocol 2: Automated Solid-Phase Peptide Synthesis (SPPS) using DIC/OxymaPure
This protocol outlines a general procedure for a single coupling cycle in an automated solid-phase peptide synthesizer.
Materials:
-
Fmoc-protected amino acid (3-5 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 eq)
-
OxymaPure (3-5 eq)
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution in DMF (typically 20%) for Fmoc deprotection
-
Diisopropylethylamine (DIEA)
Procedure:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. This is typically done in two stages (e.g., 2 minutes and then 8 minutes).
-
Washing: Wash the resin extensively with DMF to remove residual piperidine and the Fmoc-adduct.
-
Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq) and OxymaPure (3-5 eq) in DMF. Add DIC (3-5 eq) and allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 30-60 minutes at room temperature. Microwave irradiation can be used to accelerate this step.[6]
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and the 1,3-diisopropylurea byproduct.
-
Monitoring (Optional): A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
Repeat the cycle for the next amino acid in the sequence.
N,N'-diisopropylcarbodiimide (DIC) is a highly effective and widely used coupling reagent in peptide synthesis, both in solution and solid-phase methodologies. Its utility is enhanced by the use of additives like HOBt and OxymaPure, which improve reaction rates and suppress side reactions. The resulting byproduct, 1,3-diisopropylurea, is generally soluble in common organic solvents, facilitating its removal during purification.[3] It is important to distinguish this urea byproduct from this compound, a different chemical compound with distinct applications. The protocols provided herein offer a foundation for researchers to perform successful peptide coupling reactions using DIC.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-二异丙基-2-硫脲 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 5. peptide.com [peptide.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes and Protocols: 1,3-Diisopropylthiourea as a Corrosion Inhibitor for Metals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-Diisopropylthiourea as a corrosion inhibitor, particularly for mild steel in acidic environments. Detailed protocols for key experimental techniques are included to facilitate the evaluation of its performance.
Introduction
This compound is a thiourea derivative that has demonstrated significant efficacy as a corrosion inhibitor for metals, notably mild steel, in corrosive acidic media such as hydrochloric acid (HCl) solutions.[1] Its protective action is attributed to its ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.[1][2] The presence of sulfur and nitrogen atoms in the this compound molecule facilitates its strong adsorption onto the metal surface.[2]
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition by this compound involves the adsorption of its molecules onto the metal surface. This adsorption can occur through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding between the heteroatoms and the metal).[1] The adsorbed inhibitor molecules form a protective film that blocks the active sites for corrosion, thereby hindering both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.[1] This behavior classifies this compound as a mixed-type inhibitor.[1]
Data Presentation
The corrosion inhibition efficiency of this compound (referred to as ITU in the cited study) on mild steel in 1.0 M HCl was evaluated using potentiodynamic polarization and electrochemical impedance spectroscopy. The results are summarized in the tables below.
Table 1: Potentiodynamic Polarization Data for Mild Steel in 1.0 M HCl with this compound (ITU) at Various Concentrations and Temperatures[1]
| Temperature (°C) | Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |
| 30 | 0 (Blank) | -475 | 1050 | - |
| 5 x 10⁻⁵ | -472 | 340 | 67.62 | |
| 1 x 10⁻⁴ | -470 | 250 | 76.19 | |
| 5 x 10⁻⁴ | -465 | 150 | 85.71 | |
| 1 x 10⁻³ | -460 | 90 | 91.43 | |
| 5 x 10⁻³ | -455 | 50 | 95.24 | |
| 40 | 0 (Blank) | -480 | 1850 | - |
| 5 x 10⁻⁵ | -475 | 550 | 70.27 | |
| 1 x 10⁻⁴ | -472 | 410 | 77.84 | |
| 5 x 10⁻⁴ | -468 | 230 | 87.57 | |
| 1 x 10⁻³ | -462 | 140 | 92.43 | |
| 5 x 10⁻³ | -458 | 80 | 95.68 | |
| 50 | 0 (Blank) | -485 | 3200 | - |
| 5 x 10⁻⁵ | -480 | 880 | 72.50 | |
| 1 x 10⁻⁴ | -478 | 650 | 79.69 | |
| 5 x 10⁻⁴ | -472 | 360 | 88.75 | |
| 1 x 10⁻³ | -468 | 210 | 93.44 | |
| 5 x 10⁻³ | -462 | 110 | 96.56 | |
| 60 | 0 (Blank) | -490 | 5500 | - |
| 5 x 10⁻⁵ | -485 | 1400 | 74.55 | |
| 1 x 10⁻⁴ | -482 | 1050 | 80.91 | |
| 5 x 10⁻⁴ | -478 | 580 | 89.45 | |
| 1 x 10⁻³ | -472 | 330 | 94.00 | |
| 5 x 10⁻³ | -468 | 150 | 97.27 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1.0 M HCl with this compound (ITU) at Various Concentrations and Temperatures[1]
| Temperature (°C) | Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| 30 | 0 (Blank) | 45 | 250 | - |
| 5 x 10⁻⁵ | 140 | 150 | 67.86 | |
| 1 x 10⁻⁴ | 190 | 120 | 76.32 | |
| 5 x 10⁻⁴ | 320 | 90 | 85.94 | |
| 1 x 10⁻³ | 550 | 60 | 91.82 | |
| 5 x 10⁻³ | 980 | 40 | 95.41 | |
| 40 | 0 (Blank) | 25 | 300 | - |
| 5 x 10⁻⁵ | 85 | 180 | 70.59 | |
| 1 x 10⁻⁴ | 115 | 150 | 78.26 | |
| 5 x 10⁻⁴ | 200 | 110 | 87.50 | |
| 1 x 10⁻³ | 350 | 80 | 92.86 | |
| 5 x 10⁻³ | 600 | 50 | 95.83 | |
| 50 | 0 (Blank) | 15 | 350 | - |
| 5 x 10⁻⁵ | 55 | 200 | 72.73 | |
| 1 x 10⁻⁴ | 75 | 170 | 80.00 | |
| 5 x 10⁻⁴ | 130 | 130 | 88.46 | |
| 1 x 10⁻³ | 230 | 100 | 93.48 | |
| 5 x 10⁻³ | 400 | 70 | 96.25 | |
| 60 | 0 (Blank) | 9 | 400 | - |
| 5 x 10⁻⁵ | 35 | 220 | 74.29 | |
| 1 x 10⁻⁴ | 48 | 190 | 81.25 | |
| 5 x 10⁻⁴ | 85 | 150 | 89.41 | |
| 1 x 10⁻³ | 150 | 120 | 94.00 | |
| 5 x 10⁻³ | 260 | 90 | 96.54 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Weight Loss Measurement
This gravimetric method provides a direct measure of the corrosion rate.
Materials and Equipment:
-
Metal coupons (e.g., mild steel) of known dimensions and surface area
-
Corrosive solution (e.g., 1.0 M HCl)
-
This compound
-
Analytical balance (±0.1 mg)
-
Water bath or thermostat
-
Glass beakers
-
Abrasive papers (e.g., silicon carbide) of various grades
-
Acetone
-
Distilled water
-
Drying oven
Protocol:
-
Specimen Preparation: Mechanically polish the metal coupons with a series of abrasive papers to achieve a smooth, uniform surface.
-
Degrease the coupons by washing with acetone, followed by rinsing with distilled water.
-
Dry the coupons in an oven at a low temperature (e.g., 60°C) and then store them in a desiccator.
-
Accurately weigh each coupon using an analytical balance and record the initial weight.
-
Inhibitor Solution Preparation: Prepare the corrosive solution with and without various concentrations of this compound.
-
Immersion Test: Immerse the pre-weighed coupons in the test solutions in glass beakers. Ensure the coupons are fully submerged.
-
Maintain the beakers at a constant temperature using a water bath for a specified duration (e.g., 24 hours).
-
Post-Immersion Treatment: After the immersion period, carefully remove the coupons from the solutions.
-
Rinse the coupons with distilled water to remove any corrosion products.
-
Gently scrub with a soft brush if necessary to remove adherent corrosion products.
-
Rinse again with distilled water, followed by acetone.
-
Dry the coupons in an oven and weigh them again to determine the final weight.
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) where:
-
K = constant (8.76 × 10⁴)
-
W = weight loss in grams
-
A = surface area of the coupon in cm²
-
T = immersion time in hours
-
D = density of the metal in g/cm³
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where:
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inh = Corrosion rate in the presence of the inhibitor
-
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode setup:
-
Working Electrode (WE): Metal specimen (e.g., mild steel)
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite rod
-
-
Corrosive solution with and without inhibitor
Protocol:
-
Electrode Preparation: Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a defined surface area exposed. Polish the exposed surface as described in the weight loss protocol.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution.
-
Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Perform the potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the applied potential (E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.
-
Calculate the Inhibition Efficiency (IE%) using the icorr values: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100 where:
-
icorr_blank = Corrosion current density in the absence of the inhibitor
-
icorr_inh = Corrosion current density in the presence of the inhibitor
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer (FRA)
-
Electrochemical cell with a three-electrode setup (as in PDP)
-
Corrosive solution with and without inhibitor
Protocol:
-
Electrode and Cell Preparation: Prepare the electrodes and set up the electrochemical cell as described for the PDP measurements.
-
OCP Stabilization: Allow the system to reach a steady OCP.
-
EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z') and/or Bode plots (log |Z| and phase angle vs. log f).
-
Model the data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
A higher Rct value indicates better corrosion resistance.
-
Calculate the Inhibition Efficiency (IE%) using the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where:
-
Rct_blank = Charge transfer resistance in the absence of the inhibitor
-
Rct_inh = Charge transfer resistance in the presence of the inhibitor
-
-
Adsorption Isotherm
The adsorption of this compound on the metal surface can be described by the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the surface.[1]
Conclusion
This compound is an effective corrosion inhibitor for mild steel in acidic solutions. Its performance increases with concentration and temperature, indicating a chemical adsorption mechanism. The provided data and protocols offer a solid foundation for researchers and scientists to further investigate and apply this compound in various corrosion protection strategies.
References
Application Notes & Protocols: Spectrophotometric Determination of Metal Ions Using 1,3-Diisopropylthiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 1,3-Diisopropylthiourea as a chromogenic reagent for the detection and quantification of transition metal ions in solution using spectrophotometry. This compound is a sulfur-containing organic compound that can form stable, colored complexes with various metal ions, making it a potential candidate for analytical applications in environmental monitoring, pharmaceutical analysis, and quality control.
Substituted thioureas are known to form stable coordination compounds with a variety of transition metal ions.[1][2][3] The sulfur and nitrogen atoms within the thiourea functional group act as effective donor atoms for complexation.[2] The formation of these metal complexes often results in a colored solution, which can be quantified using UV-Visible spectrophotometry. This protocol is based on the general principles of spectrophotometric analysis of metals using thiourea derivatives.[4]
Data Presentation
The following table summarizes the potential quantitative parameters for the spectrophotometric determination of selected metal ions using this compound. It is important to note that these values are illustrative and would require experimental determination and validation for specific applications.
| Metal Ion | Potential Wavelength (λmax) | Potential Beer's Law Range | Potential Molar Absorptivity (L mol⁻¹ cm⁻¹) | Potential Limit of Detection (LOD) |
| Copper (II) | To be determined | To be determined | To be determined | To be determined |
| Cobalt (II) | To be determined | To be determined | To be determined | To be determined |
| Iron (III) | To be determined | To be determined | To be determined | To be determined |
Experimental Protocols
This section outlines the detailed methodology for the spectrophotometric determination of a target metal ion using this compound.
Reagent and Sample Preparation
a. Reagents:
-
This compound Solution (0.1 M): Dissolve an accurately weighed amount of this compound in a suitable organic solvent such as ethanol or methanol to prepare a stock solution.
-
Standard Metal Ion Solution (1000 ppm): Procure a certified standard solution of the target metal ion (e.g., Cu(II), Co(II), Fe(III)) or prepare it by dissolving a high-purity salt of the metal in deionized water with a few drops of an appropriate acid to prevent hydrolysis.
-
Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate) to investigate the optimal pH for complex formation.
-
Solvents: HPLC grade ethanol or methanol.
-
Acids/Bases: For pH adjustment (e.g., HCl, NaOH).
b. Sample Preparation:
-
Liquid Samples: Depending on the matrix, samples may require filtration, dilution, or pH adjustment to fall within the linear range of the assay.
-
Solid Samples: An acid digestion procedure may be necessary to bring the metal ions into solution. The final solution should be neutralized and buffered to the optimal pH for complexation.
Instrumentation
-
UV-Visible Spectrophotometer (double beam recommended)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
Determination of Optimal Reaction Conditions
a. Determination of Wavelength of Maximum Absorbance (λmax):
-
Pipette a known volume of the standard metal ion solution into a volumetric flask.
-
Add an excess of the this compound solution.
-
Adjust the pH to a value where complex formation is observed (a visual color change may be apparent).
-
Dilute to the mark with the appropriate solvent.
-
Scan the absorbance of the resulting colored solution over a wavelength range (e.g., 300-800 nm) against a reagent blank (containing all components except the metal ion).
-
The wavelength at which the maximum absorbance is observed is the λmax.
b. Effect of pH:
-
Prepare a series of solutions, each containing a fixed concentration of the metal ion and this compound.
-
Adjust the pH of each solution to a different value using the prepared buffer solutions.
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot absorbance versus pH to determine the optimal pH range for complex formation.
c. Effect of Reagent Concentration:
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the this compound solution at the optimal pH.
-
Measure the absorbance of each solution at the λmax.
-
Plot absorbance versus the molar ratio of the reagent to the metal ion to determine the amount of reagent required for maximum color development.
Calibration Curve
-
Prepare a series of standard solutions of the metal ion with concentrations spanning the expected range of the samples.
-
To each standard, add the optimal concentration of the this compound solution and adjust to the optimal pH.
-
Dilute to a fixed volume with the appropriate solvent.
-
Measure the absorbance of each standard at the λmax against a reagent blank.
-
Plot a graph of absorbance versus concentration. The resulting plot should be linear and follow Beer's Law.
Sample Analysis
-
Take an aliquot of the prepared sample solution.
-
Add the optimal amount of the this compound solution and adjust the pH to the optimal value.
-
Dilute to the same fixed volume as the standards.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for metal detection.
Caption: Metal ion complexation and detection pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal Complexes of Diisopropylthiourea: Synthesis, Characterization and Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation [mdpi.com]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 1,3-Diisopropylthiourea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1,3-diisopropylthiourea.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most prevalent methods for synthesizing this compound are the reaction of diisopropylamine with carbon disulfide and the condensation of thiourea with diisopropylamine. The latter is often considered a greener and safer alternative, avoiding the use of highly flammable and toxic carbon disulfide and the production of hydrogen sulfide gas[1]. A newer approach involves microwave-assisted synthesis, which can significantly reduce reaction times[2].
Q2: What is the recommended environmentally friendly method for synthesizing this compound?
A2: A recommended green synthesis method involves reacting thiourea and diisopropylamine in water, using PEG-400 as a catalyst. This method is advantageous due to its mild reaction conditions, the recyclability of the solvent and catalyst, and simple workup procedures[1][3].
Q3: How can I improve the reaction time for the synthesis?
A3: Employing microwave irradiation can dramatically decrease the reaction time. For the reaction of thiourea and diisopropylamine with a PEG-400 catalyst, microwave heating can shorten the reaction time to as little as 3-5 minutes, compared to 20-36 hours with conventional heating, while still achieving high yields[2].
Q4: What are the typical yields for the synthesis of this compound?
A4: Yields are dependent on the synthetic route and reaction conditions. For the PEG-400 catalyzed reaction of thiourea and diisopropylamine under reflux, yields can range from 70% to 78%[1][3]. The microwave-assisted version of this reaction has been reported to produce yields as high as 88%[2]. The traditional method using carbon disulfide can also result in high yields, but with greater safety concerns[1].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Incomplete reaction. | - Extend the reaction time, especially when using conventional heating (reflux). Optimal times are reported to be between 20-36 hours[1][3].- If using microwave synthesis, ensure the power and time are set appropriately (e.g., 400-800W for 0.5-5 minutes)[2].- Confirm the correct molar ratio of reactants. The recommended molar ratio of thiourea to diisopropylamine is between 0.4:1 and 0.6:1[3]. |
| Catalyst inefficiency or absence. | - Ensure the correct amount of PEG-400 catalyst is used (2-10 mol% relative to thiourea)[3].- Use fresh or properly stored catalyst. | |
| Sub-optimal temperature. | - For reflux reactions, ensure the mixture is boiling consistently.- For microwave reactions, monitor the temperature to ensure it reaches the necessary level for the reaction to proceed. | |
| Product is Impure (e.g., incorrect melting point) | Incomplete reaction or side reactions. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting materials are fully consumed[4].- Purify the crude product by recrystallization from a suitable solvent like ethanol, or by washing with an ethyl acetate/hexane mixture[4]. |
| Inadequate washing during workup. | - After filtration, wash the solid product thoroughly with water to remove any remaining water-soluble impurities and the PEG-400 catalyst[1]. | |
| Reaction with Carbon Disulfide is Uncontrolled | Exothermic reaction. | - Add the carbon disulfide dropwise to the amine solution while cooling the reaction vessel in an ice bath to manage the heat generated[4]. |
| Formation of toxic byproducts. | - This reaction is known to produce highly toxic hydrogen sulfide gas[1]. It is crucial to perform this synthesis in a well-ventilated fume hood and take appropriate safety precautions. |
Experimental Protocols & Data
Method 1: PEG-400 Catalyzed Synthesis under Reflux
This protocol is based on a greener synthesis approach using water as a solvent.
Experimental Procedure:
-
In a round-bottom flask, combine thiourea, diisopropylamine, PEG-400, and water.
-
The recommended molar ratio of thiourea to diisopropylamine is approximately 0.5:1[3].
-
The amount of PEG-400 catalyst should be between 2-10 mol% of the thiourea[3].
-
Heat the mixture to reflux and maintain for 20-36 hours[1][3].
-
After the reaction is complete, cool the mixture. The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with water to remove the catalyst and any other water-soluble impurities.
-
Dry the purified N,N'-diisopropylthiourea. The expected melting point is in the range of 140-145°C[1][3].
Quantitative Data for Reflux Method
| Molar Ratio (Thiourea:Diisopropylamine) | Catalyst (PEG-400 mol%) | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 0.6:1 | 1.8 mol% | 20 | 75 | 140-143 | [1] |
| 0.4:1 | 13.75 mol% | 20 | 70 | 140-143 | [1] |
| 0.5:1 | 4 mol% | 26 | 78 | 142-145 | [3] |
Method 2: Microwave-Assisted PEG-400 Catalyzed Synthesis
This method offers a significant reduction in reaction time.
Experimental Procedure:
-
Combine thiourea, diisopropylamine, PEG-400, and water in a microwave-safe reaction vessel.
-
The preferred molar ratio of thiourea to diisopropylamine is between 0.45:1 and 0.55:1[2].
-
The amount of PEG-400 catalyst is typically 1-10 mol% of the thiourea[2].
-
Place the vessel in a microwave reactor and heat for 0.5-5 minutes at a power of 400-800W[2].
-
After the reaction, cool the vessel, which will cause the product to precipitate.
-
Filter the solid product, wash with water, and dry.
Quantitative Data for Microwave-Assisted Method
| Molar Ratio (Thiourea:Diisopropylamine) | Catalyst (PEG-400 mol%) | Microwave Power (W) | Reaction Time (min) | Yield (%) | Melting Point (°C) | Reference |
| 0.4:1 | 10 mol% | 400 | 5 | 74 | 139-142 | [2] |
| 0.55:1 | 7 mol% | 700 | 3 | 88 | 140-143 | [2] |
Visualized Workflows
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. CN1962629A - N, N'-diisopropyl thiourea synthesis method - Google Patents [patents.google.com]
- 2. CN1962628A - Microwave process for preparing N, N'-diisopropyl thiourea - Google Patents [patents.google.com]
- 3. N, N'-diisopropyl thiourea synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 4. N,N'-DIISOPROPYLTHIOUREA | 2986-17-6 [chemicalbook.com]
common side products in 1,3-Diisopropylthiourea synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,3-Diisopropylthiourea. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common laboratory and industrial methods for synthesizing this compound are:
-
Reaction of Isopropyl Isothiocyanate with Diisopropylamine: This is a widely used and generally high-yielding method involving the nucleophilic addition of diisopropylamine to isopropyl isothiocyanate.
-
From Thiourea and Diisopropylamine: This method provides a greener alternative using water as a solvent and a catalyst like PEG-400.[1][2]
Q2: I am observing a low yield in my synthesis of this compound from isopropyl isothiocyanate and diisopropylamine. What are the potential causes?
A2: Low yields in this reaction can often be attributed to several factors:
-
Instability of Isopropyl Isothiocyanate: Isopropyl isothiocyanate can be sensitive to moisture and may hydrolyze, reducing the amount available to react with diisopropylamine.[3][4]
-
Steric Hindrance: Diisopropylamine is a sterically hindered secondary amine, which can slow down the reaction rate.
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and lower the yield of the desired product.
Q3: What are the common side products I should be aware of during the synthesis of this compound?
A3: Depending on the synthetic route, several side products can be formed:
-
From Isopropyl Isothiocyanate and Diisopropylamine:
-
Isopropylamine and Carbonyl Sulfide (from hydrolysis): If moisture is present, isopropyl isothiocyanate can hydrolyze to form isopropylamine and carbonyl sulfide.
-
1,1,3-Triisopropylguanidine: Under certain conditions, the thiourea product can be converted to the corresponding guanidine derivative.
-
-
From Diisopropylamine and Carbon Disulfide:
-
Hydrogen Sulfide (H₂S): This is a highly toxic and flammable gas that is a common byproduct of this reaction.[1][2] Extreme caution and proper ventilation are necessary.
-
Symmetrical Thioureas: If the reaction conditions are not carefully controlled, self-condensation of the amine can lead to the formation of symmetrical thioureas.
-
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Degradation of Isopropyl Isothiocyanate: The isothiocyanate is sensitive to moisture and can hydrolyze.[3][4] | - Use freshly distilled or high-purity isopropyl isothiocyanate.- Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. |
| Steric Hindrance: The bulky isopropyl groups on diisopropylamine can slow the reaction. | - Increase the reaction temperature. Refluxing in a suitable solvent can often drive the reaction to completion.- Extend the reaction time and monitor progress by TLC. | |
| Incomplete Reaction | - Ensure stoichiometric amounts of reactants are used. A slight excess of the amine can sometimes be beneficial.- Monitor the reaction by Thin Layer Chromatography (TLC) until the limiting reagent is consumed. | |
| Presence of Multiple Spots on TLC | Formation of Side Products: Impurities in starting materials or non-optimal reaction conditions can lead to side reactions. | - Purify starting materials before use.- Control the reaction temperature. For the reaction of isopropyl isothiocyanate and diisopropylamine, running the reaction at room temperature or with gentle heating is often sufficient.- For the carbon disulfide method, careful control of the addition of CS₂ is crucial to prevent side reactions.[1] |
| Product is Difficult to Purify | Formation of Guanidine Byproducts: Thioureas can be converted to guanidines, which may have similar polarity to the desired product. | - Use purification techniques such as column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) or recrystallization from an appropriate solvent (e.g., ethanol). |
| Foul Odor (Rotten Eggs) | Formation of Hydrogen Sulfide (H₂S): This is a major byproduct when using carbon disulfide.[1][2] | - Work in a well-ventilated fume hood. - Trap the evolved H₂S gas by passing it through a bleach or sodium hydroxide solution. |
Experimental Protocols
Method 1: Synthesis from Isopropyl Isothiocyanate and Diisopropylamine
Reaction: (CH₃)₂CHNCS + ((CH₃)₂CH)₂NH → ((CH₃)₂CHNH)₂CS
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve diisopropylamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).
-
To this solution, add isopropyl isothiocyanate (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to reflux.
-
Once the reaction is complete (indicated by the disappearance of the starting materials on TLC), remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Method 2: Synthesis from Diisopropylamine and Carbon Disulfide
Reaction: 2 ((CH₃)₂CH)₂NH + CS₂ → ((CH₃)₂CHNH)₂CS + H₂S
Procedure:
-
Caution: This reaction produces highly toxic hydrogen sulfide gas and should be performed in a well-ventilated fume hood.
-
In a round-bottom flask equipped with a magnetic stirrer and a gas outlet connected to a trap (e.g., bleach solution), dissolve diisopropylamine (2.0 equivalents) in a suitable solvent (e.g., ethanol).
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide (1.0 equivalent) dropwise to the cooled and stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Visualizing Reaction Pathways
Caption: Synthetic pathways to this compound and the formation of common side products.
References
- 1. CN1962629A - N, N'-diisopropyl thiourea synthesis method - Google Patents [patents.google.com]
- 2. N, N'-diisopropyl thiourea synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Reactions Involving 1,3-Diisopropylthiourea
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low yields in chemical reactions involving 1,3-diisopropylthiourea. Whether this compound is a starting material, a final product, or a catalyst, this guide offers structured advice to diagnose and resolve common experimental issues.
Section 1: Synthesis of this compound
A common source of low yield in subsequent reactions is the impurity of the starting materials. Ensuring a high-yield, high-purity synthesis of this compound is a critical first step.
Frequently Asked Questions (FAQs): Synthesis
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized from the reaction of diisopropylamine with a source of thiocarbonyl. A prevalent and effective method involves the reaction of thiourea with diisopropylamine.[1] Alternative, though often more hazardous, routes include the reaction of diisopropylamine with carbon disulfide.[1]
Q2: I am getting a low yield in the synthesis of this compound from thiourea and diisopropylamine. What are the likely causes?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Suboptimal Reaction Time and Temperature: This reaction typically requires prolonged heating under reflux to proceed to completion.[1]
-
Inefficient Catalysis: The use of a catalyst, such as PEG-400, has been shown to improve yields.[1]
-
Inappropriate Stoichiometry: The molar ratio of thiourea to diisopropylamine is a critical parameter that needs to be optimized.[1]
-
Workup and Purification Losses: Product can be lost during filtration and washing steps if not performed carefully.
Troubleshooting Guide: Synthesis of this compound
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Materials | Inadequate reaction time or temperature. | Increase the reflux time to 24-36 hours. Ensure the reaction mixture is vigorously stirred.[1] |
| Incorrect molar ratio of reactants. | A molar equivalent ratio of thiourea to diisopropylamine of 0.45-0.55:1 is recommended.[1] | |
| Slow Reaction Rate | Absence of a catalyst. | The addition of PEG-400 (2-10 mol% equivalent of thiourea) can catalyze the reaction.[1] |
| Product Loss During Workup | Product solubility in the wash solvent. | After filtration, wash the solid product with cold water to minimize dissolution.[1] |
Experimental Protocols: Synthesis of this compound
Method 1: Conventional Heating
This protocol is adapted from a patented method for the synthesis of N,N'-diisopropylthiourea.[1]
-
Reactants:
-
Thiourea
-
Diisopropylamine
-
PEG-400 (catalyst)
-
Water (solvent)
-
-
Procedure:
-
In a round-bottom flask, combine thiourea, diisopropylamine, PEG-400, and water. A recommended molar ratio is 0.5:1 for thiourea to diisopropylamine, with 4 mol% PEG-400 relative to thiourea.[1]
-
Heat the mixture to reflux under normal pressure with stirring for 20-36 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filter the solid product and wash with water.
-
Dry the purified N,N'-diisopropylthiourea.
-
Method 2: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time with potentially higher yields.
-
Reactants:
-
Thiourea
-
Diisopropylamine
-
PEG-400 (catalyst)
-
Water (solvent)
-
-
Procedure:
-
Combine thiourea, diisopropylamine, PEG-400, and water in a microwave-safe reaction vessel.
-
Heat the mixture using a microwave reactor at a frequency of 2450MHz and a power of 400-800W for 0.5 to 5 minutes.
-
After the reaction, cool the vessel, which will cause the product to precipitate.
-
Filter the solid, wash with water, and dry to obtain N,N'-diisopropylthiourea.
-
Data Presentation: Synthesis Yield Comparison
| Method | Reaction Time | Catalyst | Yield |
| Conventional Heating | 20-36 hours | PEG-400 | 70-81%[1] |
| Microwave-Assisted | 0.5-5 minutes | PEG-400 | Up to 88% |
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Section 2: this compound in Organocatalysis
1,3-Disubstituted thioureas can act as effective organocatalysts, primarily through hydrogen bonding interactions. Low yields in such reactions can be due to a variety of factors related to the catalyst's activity and the reaction conditions.
Frequently Asked Questions (FAQs): Organocatalysis
Q1: For which types of reactions is this compound a potential catalyst?
A1: Thiourea derivatives are known to catalyze a range of organic reactions, including Michael additions, Henry (nitroaldol) reactions, and Biginelli reactions. They function as hydrogen bond donors to activate electrophiles.
Q2: My yield is low when using this compound as a catalyst. What are the general troubleshooting steps?
A2: When facing low yields in a reaction catalyzed by this compound, consider the following:
-
Catalyst Purity: Ensure the this compound is pure. Impurities can inhibit the catalytic cycle.
-
Catalyst Loading: The amount of catalyst can be critical. Too little may result in a slow or incomplete reaction, while too much could lead to side reactions.
-
Solvent Effects: The solvent plays a crucial role in modulating the catalyst's activity and the solubility of reactants.
-
Temperature: Reaction temperature can influence the rate and selectivity.
-
Substrate Quality: Impurities in the reactants can poison the catalyst or lead to unwanted byproducts.
Troubleshooting Guide: Low Yield in this compound Catalyzed Reactions
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient catalyst loading. | Optimize catalyst loading, starting from 5-20 mol%. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for byproduct formation. | |
| Inappropriate solvent. | Screen a range of solvents with varying polarities. | |
| Formation of Byproducts | Reaction temperature is too high. | Lower the reaction temperature. |
| Incorrect stoichiometry of reactants. | Carefully control the addition and ratio of reactants. | |
| Low Enantioselectivity (if applicable) | Racemic catalyst or achiral reaction conditions. | This compound is an achiral catalyst and will not induce enantioselectivity. For asymmetric reactions, a chiral thiourea catalyst is required. |
Visualization: Troubleshooting Logic for Catalyzed Reactions
Caption: A logical workflow for troubleshooting low yields.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions. Users should consult original research articles and safety data sheets for detailed and specific information.
References
Technical Support Center: Managing 1,3-Diisopropylurea Byproduct in DIC Couplings
Welcome to the Technical Support Center for managing the formation of 1,3-diisopropylurea (DIU) in N,N'-Diisopropylcarbodiimide (DIC) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 1,3-diisopropylurea (DIU) and why is it a concern in my DIC coupling reactions?
A1: 1,3-Diisopropylurea (DIU) is a urea byproduct that is stoichiometrically formed when using N,N'-Diisopropylcarbodiimide (DIC) as a coupling agent for amide or ester bond formation.[1] During the reaction, DIC activates a carboxylic acid, forming a reactive O-acylisourea intermediate. This intermediate then reacts with a nucleophile (like an amine) to form the desired bond, releasing DIU in the process. While essential to the coupling mechanism, DIU can be challenging to remove from the reaction mixture due to its solubility in many common organic solvents, potentially co-eluting with the desired product during purification and thus lowering the final product's purity and yield.[1][2]
Q2: How is 1,3-diisopropylurea formed, and can its formation be prevented?
A2: The formation of DIU is an inherent part of the DIC coupling mechanism and cannot be prevented without altering the coupling agent itself. The reaction proceeds as follows:
-
The carboxylic acid attacks the DIC molecule to form a highly reactive O-acylisourea intermediate.
-
This intermediate then reacts with the amine (or alcohol) nucleophile.
-
The desired amide (or ester) bond is formed, and DIU is released as a byproduct.
A competing side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to form an unreactive N-acylurea, which can reduce the yield of the desired product.[3] The primary goal is therefore not to prevent DIU formation, but to drive the reaction towards the desired product and to efficiently remove the DIU byproduct during workup and purification.[1]
Q3: What are the key strategies to minimize byproduct formation and improve the overall success of my DIC coupling reaction?
A3: To enhance the efficiency of your DIC coupling and simplify purification, consider the following strategies:
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly recommended. These additives react with the O-acylisourea intermediate to form a more stable active ester. This active ester is less prone to rearranging into the undesired N-acylurea and can reduce the risk of racemization at the chiral center of amino acids.[3][4]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction goes to completion. In peptide synthesis, a Kaiser test can be used to check for the presence of free primary amines.[5]
-
Control Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C) can help to minimize side reactions, including racemization.[6]
-
Appropriate Base Selection: In peptide synthesis, the choice of base can influence the extent of racemization. Weaker bases like N-methylmorpholine (NMM) may be preferable to stronger, more hindered bases such as N,N-diisopropylethylamine (DIPEA) in some cases.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during DIC coupling reactions and the subsequent purification process.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Continue to monitor the reaction via TLC or HPLC. - If the reaction has stalled, consider a slight increase in temperature or extending the reaction time. - Ensure all reagents are of high purity and anhydrous conditions are maintained if necessary. |
| Formation of N-acylurea Side Product | - Utilize an additive such as HOBt or OxymaPure to intercept the O-acylisourea intermediate and prevent its rearrangement.[3] |
| Sterically Hindered Substrates | - For challenging couplings involving bulky amino acids, consider pre-activating the carboxylic acid with DIC and an additive for a short period before adding the amine component. - Alternative, more potent coupling reagents like HATU or HBTU might be necessary for particularly difficult couplings.[6] |
Issue 2: Difficulty in Removing 1,3-Diisopropylurea (DIU)
| Possible Cause | Suggested Solution |
| High Solubility of DIU in the Reaction Solvent | - After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. - Attempt to precipitate the DIU by adding a solvent in which it has low solubility, such as hexane or diethyl ether, especially if your product is more polar.[2] |
| Co-elution with the Product During Column Chromatography | - Optimize the Solvent System: Adjust the polarity of the eluent system. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve separation. - Change the Stationary Phase: If co-elution persists on a standard silica gel column, consider using a different stationary phase, such as a reversed-phase (C18) column, which separates compounds based on hydrophobicity.[7] - Modify the Analyte: If your product has acidic or basic functional groups, it may be possible to alter its polarity through salt formation, thereby changing its retention time relative to the neutral DIU. |
| Product is also Soluble in Aqueous Washes | - If your product has acidic or basic functionalities, perform an acid-base extraction to separate it from the neutral DIU. For example, an acidic product can be extracted into a basic aqueous solution, leaving the DIU in the organic layer. The product can then be recovered by acidifying the aqueous layer and re-extracting it into an organic solvent. |
Data Presentation
Table 1: Solubility of 1,3-Diisopropylurea (DIU) in Common Solvents
| Solvent | Solubility Description |
| Water | Limited / Insoluble[8] |
| Dichloromethane (DCM) | Soluble[8] |
| Ethyl Acetate (EtOAc) | Soluble[8] |
| Toluene | Soluble[8] |
| Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble[8] |
| Methanol | Slightly Soluble[8] |
| Ethanol | Slightly Soluble[8] |
| N,N-Dimethylformamide (DMF) | Very Soluble |
| Acetonitrile (MeCN) | Soluble |
Note: The solubility of DIU generally increases with temperature.[1]
Table 2: Comparative Performance of Coupling Additives in Suppressing Racemization
This table summarizes data from a study on the solution-phase synthesis of Z-Phg-Pro-NH₂, a model peptide prone to racemization.
| Coupling Additive Combination | Yield (%) | D/L Isomer Ratio (%) |
| OxymaPure/DIC | 89.8 | 3.8 |
| HOBt/DIC | 78.8 | 8.9 |
Data indicates that OxymaPure is more effective than HOBt in both increasing the yield and suppressing racemization in this model system.[9]
Experimental Protocols
Protocol 1: General DIC Coupling with OxymaPure Additive
This protocol describes a standard procedure for coupling a carboxylic acid and an amine in solution.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and OxymaPure (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Pre-activation: Cool the mixture to 0 °C in an ice bath. Add DIC (1.05 equivalents) to the solution and stir for 10-15 minutes.
-
Coupling: Add the amine (1.0 equivalent) to the reaction mixture. If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base such as DIPEA (1.0 equivalent).
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring overnight.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
Protocol 2: Removal of DIU by Precipitation and Filtration
This method is effective when the desired product and DIU have significantly different solubilities.
-
Solvent Selection: Choose a solvent in which your product is highly soluble, but DIU has low solubility (e.g., diethyl ether, hexane), or vice versa.
-
Procedure: a. Concentrate the crude reaction mixture to remove the reaction solvent. b. Add the selected precipitation solvent to the residue and stir or sonicate to ensure thorough mixing. c. If DIU is precipitating, cool the mixture in an ice bath to further decrease its solubility. d. Collect the precipitate by vacuum filtration and wash the solid with a small amount of the cold precipitation solvent.[2]
Protocol 3: Removal of DIU by Liquid-Liquid Extraction
This protocol is useful for separating DIU from products with acidic or basic functionalities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Washes: a. Transfer the organic solution to a separatory funnel. b. Wash sequentially with 1 M HCl (to remove basic impurities), water, and saturated aqueous NaHCO₃ (to remove acidic impurities). c. Finally, wash with brine (saturated aqueous NaCl) to remove residual water. d. Note: The neutral DIU will remain in the organic layer during these washes.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. rcprocess.se [rcprocess.se]
- 6. oxymapure.com [oxymapure.com]
- 7. chemcoplus.co.jp [chemcoplus.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
strategies to improve the efficiency of 1,3-Diisopropylthiourea catalyzed reactions
Welcome to the technical support center for 1,3-Diisopropylthiourea catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during reactions catalyzed by this compound. The solutions are presented in a question-and-answer format to directly tackle specific experimental challenges.
Issue 1: Slow or Incomplete Reaction
Question: My reaction is proceeding very slowly or has stalled. What are the potential causes and how can I improve the reaction rate?
Answer: A slow or incomplete reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Loading: Insufficient catalyst loading is a common reason for slow reactions. While higher catalyst loading can increase the rate, an optimal concentration often exists beyond which side reactions may increase or purification becomes more challenging.
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Temperature: The reaction temperature plays a crucial role in the reaction kinetics. Increasing the temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to catalyst decomposition or the formation of undesired byproducts.
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Solvent Choice: The solvent can significantly influence the reaction rate by affecting the solubility of reactants and the stability of the transition state. Non-coordinating, non-polar solvents are often preferred for thiourea-catalyzed reactions.
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Substrate and Reagent Purity: Impurities in the substrates or reagents can inhibit the catalyst. Ensure all starting materials are of high purity.
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Water Content: While thiourea catalysts are generally water-tolerant, trace amounts of water can sometimes affect reaction rates. Using anhydrous solvents may be beneficial.
Troubleshooting Workflow for Slow Reactions
Caption: Troubleshooting workflow for slow or incomplete reactions.
Issue 2: Low Product Yield
Question: My reaction is complete, but the isolated yield of the desired product is low. What are the likely causes and how can I improve it?
Answer: Low product yield can stem from side reactions, product degradation during workup, or incomplete conversion.
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Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product. Optimizing reaction conditions, such as temperature and catalyst loading, can help to minimize side reactions.
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Product Instability: The product may be unstable under the reaction or workup conditions. Consider analyzing the crude reaction mixture to determine if the product is degrading during purification.
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Workup and Purification: Product loss can occur during extraction, filtration, and chromatography. Ensure your workup and purification procedures are optimized for your specific product.
Issue 3: Poor Stereoselectivity (for asymmetric reactions)
Question: I am performing an asymmetric reaction, but the enantioselectivity (ee) or diastereoselectivity (dr) is low. How can I improve the stereochemical outcome?
Answer: Achieving high stereoselectivity often requires careful optimization of the reaction conditions.
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Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state that leads to the major stereoisomer.
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Solvent: The polarity and coordinating ability of the solvent can significantly impact the chiral environment created by the catalyst. Screening a range of solvents is recommended.
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Catalyst Structure: For asymmetric catalysis, the structure of the chiral catalyst is paramount. While this compound itself is achiral, it is often used as a co-catalyst or as a structural motif in more complex chiral catalysts. If you are using a chiral thiourea derivative, you may need to screen catalysts with different steric and electronic properties.
-
Additives: In some cases, the addition of a co-catalyst or an additive can improve stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of catalysis for this compound?
A1: this compound acts as a hydrogen-bond donor catalyst. The two N-H protons of the thiourea moiety can form hydrogen bonds with electrophilic substrates, such as carbonyl compounds or nitroolefins. This hydrogen bonding increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. This non-covalent interaction is often referred to as "partial protonation".[1]
Catalytic Activation by Hydrogen Bonding
Caption: Mechanism of this compound catalysis.
Q2: What are the advantages of using this compound as a catalyst?
A2: this compound and other thiourea-based organocatalysts offer several advantages:
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Metal-free: They are considered "green" and sustainable catalysts, avoiding issues of metal toxicity and contamination of the final product.[1]
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Mild Reaction Conditions: They typically operate under neutral and mild conditions, tolerating a wide range of functional groups.[1]
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Stability: They are generally stable to air and moisture, making them easy to handle.[1]
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Cost-effective: Simple thioureas like this compound are readily available and inexpensive.[1]
Q3: How do I choose the optimal catalyst loading?
A3: The optimal catalyst loading should be determined empirically for each specific reaction. A good starting point is typically 5-10 mol%. A screening of different catalyst loadings (e.g., 1, 2.5, 5, 10, and 20 mol%) should be performed to find the best balance between reaction rate, yield, and cost-effectiveness.
Q4: What is the best solvent for my this compound catalyzed reaction?
A4: The choice of solvent can have a significant impact on the reaction's efficiency. Non-polar, non-coordinating solvents are often preferred as they are less likely to interfere with the hydrogen bonding between the catalyst and the substrate. However, the optimal solvent is reaction-dependent and should be determined through screening.
| Solvent | Polarity (Dielectric Constant) | General Applicability |
| Toluene | 2.4 | Often a good starting point for non-polar reactions. |
| Dichloromethane | 9.1 | A versatile solvent for a wide range of substrates. |
| Tetrahydrofuran (THF) | 7.5 | A more polar, coordinating solvent that can sometimes be effective. |
| Acetonitrile | 37.5 | A polar, aprotic solvent. |
| Hexane | 1.9 | A very non-polar solvent. |
Q5: My catalyst seems to have decomposed. What could be the cause and can it be regenerated?
A5: While this compound is generally stable, it can decompose under harsh conditions such as very high temperatures or in the presence of strong acids or bases. The stability of the catalyst should be considered when designing your reaction conditions.
Information on the specific regeneration of simple dialkylthioureas like this compound is limited. In practice, due to its low cost, replacing the catalyst is often the most practical approach if decomposition is suspected. To prevent decomposition, it is advisable to:
-
Avoid excessively high reaction temperatures.
-
Ensure that all reagents and substrates are free from strong acidic or basic impurities.
Experimental Protocols
General Protocol for a this compound Catalyzed Michael Addition
This protocol provides a general guideline for performing a Michael addition of a nucleophile to an electrophile using this compound as a catalyst. The specific conditions may require optimization for your particular substrates.
Materials:
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This compound
-
Nucleophile (e.g., a 1,3-dicarbonyl compound)
-
Electrophile (e.g., a nitroolefin)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the electrophile (1.0 mmol) and the nucleophile (1.2 mmol).
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Add the anhydrous solvent (5 mL).
-
Add this compound (0.1 mmol, 10 mol%).
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Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.
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Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Experimental Workflow
Caption: General experimental workflow for a catalyzed reaction.
References
Technical Support Center: Scaling Up 1,3-Diisopropylthiourea Synthesis
Welcome to the technical support center for the synthesis of 1,3-Diisopropylthiourea. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scaling up?
A1: Two primary routes are commonly considered for the synthesis of this compound. The traditional method involves the reaction of isopropylamine with carbon disulfide. A more recent, greener alternative involves the reaction of thiourea with diisopropylamine, often in an aqueous medium with a phase-transfer catalyst like PEG-400.[1][2] The choice of route for scale-up often depends on factors such as safety, environmental considerations, cost of raw materials, and available equipment.
Q2: What are the main safety concerns when working with carbon disulfide in a large-scale reaction?
A2: Carbon disulfide (CS₂) is a highly flammable, volatile, and toxic liquid.[3] Key safety concerns during scale-up include:
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Flammability: CS₂ has a low flash point and a wide explosive range, requiring strict control of ignition sources.
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Toxicity: It is a neurotoxin, and exposure can occur via inhalation, ingestion, or skin contact.[4] Effective ventilation and personal protective equipment (PPE) are crucial.
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By-product Formation: The reaction can produce highly toxic hydrogen sulfide (H₂S) gas, which also requires careful handling and scrubbing.[2]
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Exothermic Reaction: The reaction of amines with CS₂ can be exothermic, necessitating robust temperature control to prevent runaway reactions.[5]
Q3: Are there significant exothermic risks associated with the synthesis of this compound?
A3: Yes, the synthesis of thioureas, particularly from amines and carbon disulfide, can be exothermic.[5] While manageable on a lab scale, this exotherm can pose a significant challenge during scale-up. Poor heat dissipation in larger reactors can lead to a rapid temperature increase, potentially causing solvent boiling, increased pressure, and runaway reactions.[6] Thorough calorimetric studies are recommended before proceeding to a large-scale synthesis to understand the thermal profile of the reaction.
Q4: What are common impurities encountered in this compound synthesis and how can they be minimized?
A4: Common impurities can include unreacted starting materials (isopropylamine, diisopropylamine, thiourea), by-products from side reactions, and degradation products. In the carbon disulfide route, by-products can arise from the reaction of intermediates. In the thiourea route, side reactions can be temperature-dependent. To minimize impurities, it is crucial to control reaction stoichiometry, temperature, and reaction time.[7] Purification methods like recrystallization are often employed to achieve high purity.[8]
Q5: How can the choice of solvent impact the scale-up of the synthesis?
A5: The solvent plays a critical role in reaction kinetics, heat transfer, and product isolation. For the synthesis using thiourea and diisopropylamine, water is an environmentally friendly and safe solvent.[1] The use of a phase-transfer catalyst like PEG-400 is often necessary in this case.[1] When using the carbon disulfide route, aprotic solvents may be used.[9] On a large scale, solvent selection also impacts process safety (flammability, toxicity), cost, and ease of recovery and recycling.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Incomplete Reaction | - Monitor reaction progress using TLC or HPLC. - Increase reaction time or temperature gradually, while monitoring for by-product formation.[9] | Drive the reaction to completion and increase the yield of the desired product. |
| Sub-optimal Molar Ratio of Reactants | - Re-evaluate the stoichiometry of the reactants. For the thiourea route, a molar ratio of thiourea to diisopropylamine of approximately 0.5:1 has been reported to be effective.[1] | Optimize the conversion of the limiting reagent and maximize yield. |
| Inefficient Mixing | - On a larger scale, ensure adequate agitation to maintain a homogeneous reaction mixture, especially if reactants are in different phases or have poor solubility.[10] | Improved mass transfer and reaction rates, leading to higher conversion and yield. |
| Catalyst Inactivity (Thiourea Route) | - Ensure the quality and correct loading of the PEG-400 catalyst. Consider catalyst recycling efficiency if applicable.[1] | Enhanced reaction rate and improved yield. |
| Loss of Product during Work-up/Purification | - Optimize the crystallization process by carefully selecting the solvent and controlling the cooling rate to maximize product recovery.[11] - Analyze mother liquor for dissolved product to quantify losses. | Increased isolated yield of high-purity product. |
Issue 2: Poor Product Purity and By-product Formation
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Side Reactions due to High Temperature | - Lower the reaction temperature and extend the reaction time if necessary. Perform calorimetric studies to understand the thermal profile.[6] | Reduced formation of thermally induced by-products. |
| Decomposition of Reactants or Product | - For the carbon disulfide route, ensure slow, controlled addition of CS₂ to manage the exotherm.[5] - For the thiourea route, avoid excessively high temperatures which can lead to decomposition.[12] | Minimized degradation and improved purity of the final product. |
| Presence of Unreacted Starting Materials | - Optimize the molar ratio of reactants to ensure full conversion of the limiting reagent. - Employ an appropriate purification method, such as recrystallization or washing, to remove unreacted starting materials.[7] | Higher purity of the isolated this compound. |
| Ineffective Purification | - Screen different solvents for recrystallization to find a system that provides good recovery and effectively rejects impurities.[11] - Consider a multi-step purification process if a single step is insufficient. | Achievement of the desired product purity specifications. |
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Method A: Isopropylamine + Carbon Disulfide | Method B: Thiourea + Diisopropylamine |
| Primary Reactants | Isopropylamine, Carbon Disulfide | Thiourea, Diisopropylamine |
| Typical Solvent | Aprotic solvents (e.g., Toluene) or water[13] | Water[1] |
| Catalyst | Often not required, but bases can be used | PEG-400[1] |
| Reported Yield | Varies, can be high | 70-88%[1][3] |
| Key Safety Concerns | Highly flammable and toxic CS₂, formation of H₂S[2][3] | Lower intrinsic hazards of reactants |
| Environmental Impact | Use of hazardous solvent and reagent | Greener process using water as a solvent |
| Scale-up Complexity | High due to hazards of CS₂ and exotherm management | Moderate, with a focus on temperature control and reaction time |
Table 2: Influence of Reaction Parameters on Yield (Method B: Thiourea + Diisopropylamine)
| Molar Ratio (Thiourea:Diisopropylamine) | Catalyst (PEG-400, mol%) | Reaction Time (h) | Yield (%) | Reference |
| 0.55:1 | 7 | 24 | 81 | [1] |
| 0.5:1 | 4 | 26 | 78 | [1] |
| 0.6:1 | 2.2 | 20 | 75 | [1] |
| 0.4:1 | 11 | 20 | 70 | [1] |
| 0.55:1 | 7 | 3 (Microwave) | 88 | [3] |
Experimental Protocols
Method A: Synthesis from Isopropylamine and Carbon Disulfide (Lab Scale)
Materials:
-
Isopropylamine
-
Carbon Disulfide
-
Solvent (e.g., water or an aprotic solvent like toluene)
-
Ice bath
Procedure:
-
In a well-ventilated fume hood, charge a reaction flask with isopropylamine (2.0 equivalents) and the chosen solvent.
-
Cool the mixture in an ice bath.
-
Slowly add carbon disulfide (1.0 equivalent) dropwise to the cooled solution while maintaining vigorous stirring. The addition rate should be controlled to keep the internal temperature below a predetermined limit (e.g., 10 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, the product can be isolated. If the product precipitates, it can be collected by filtration, washed with a cold solvent, and dried. If it remains in solution, an appropriate work-up procedure, such as extraction and subsequent crystallization, should be employed.
Method B: Synthesis from Thiourea and Diisopropylamine (Scalable, Greener Route)
Materials:
-
Thiourea
-
Diisopropylamine
-
PEG-400
-
Water
Procedure: [1]
-
Charge a reaction vessel with water, thiourea (0.4-0.6 equivalents), diisopropylamine (1.0 equivalent), and PEG-400 (2-10 mol% relative to thiourea).
-
Heat the mixture to reflux (approximately 100 °C) and maintain the temperature for 20-36 hours with adequate stirring.
-
Monitor the reaction for completion by TLC or HPLC.
-
After the reaction is complete, cool the mixture. The product, this compound, will precipitate out of the aqueous solution.
-
Collect the solid product by filtration.
-
Wash the filter cake with water to remove any remaining catalyst and unreacted starting materials.
-
Dry the product under vacuum to obtain this compound. The filtrate containing the catalyst and solvent can potentially be recycled for subsequent batches.[1]
Mandatory Visualization
Caption: Comparative workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or purity issues.
References
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN106631948A - Thiourea preparation method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Diisopropylthiourea | C7H16N2S | CID 2758386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Item - Comparison of Large-Scale Routes to Manufacture Chiral exo-2-Norbornyl Thiourea - American Chemical Society - Figshare [acs.figshare.com]
improving the stereoselectivity of reactions catalyzed by 1,3-Diisopropylthiourea
Welcome to the technical support center for reactions catalyzed by 1,3-diisopropylthiourea. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the stereoselectivity of their reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in asymmetric catalysis?
This compound is a type of organocatalyst that operates through hydrogen bonding. The two N-H protons of the thiourea moiety can form hydrogen bonds with an electrophilic substrate, such as a carbonyl or nitro group. This interaction activates the electrophile, making it more susceptible to nucleophilic attack. In asymmetric synthesis, chiral derivatives of thiourea are often employed to create a chiral environment around the substrate, thereby directing the nucleophilic attack to one face of the molecule and inducing stereoselectivity. While this compound itself is not chiral, it is a common building block for chiral thiourea catalysts and can be used in conjunction with chiral auxiliaries or co-catalysts.
Q2: What are the common types of reactions catalyzed by thioureas?
Thiourea-based organocatalysts are versatile and have been successfully applied to a wide range of asymmetric reactions, including:
-
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[1][2]
-
Henry (nitroaldol) Reactions: The addition of a nitroalkane to an aldehyde or ketone.
-
Friedel-Crafts Alkylations: The alkylation of aromatic rings with electrophiles.[3][4]
-
Mannich Reactions: The aminoalkylation of a carbon acid.[5]
-
Cycloadditions: Including [3+2] and [4+3] cycloaddition reactions.[6][7][8][9][10]
Q3: How can I improve the enantioselectivity of my reaction?
Improving enantioselectivity often involves a systematic optimization of reaction parameters. Key factors to consider include:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.[3]
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalyst's effectiveness. Non-polar solvents are often preferred as polar, coordinating solvents can compete with the substrate for hydrogen bonding with the catalyst.
-
Catalyst Loading: While increasing catalyst loading can sometimes improve conversion, it may not always lead to higher enantioselectivity and can even promote side reactions. It is crucial to find the optimal catalyst loading for a specific reaction.[4]
-
Additives: The presence of additives, such as co-catalysts or weak acids/bases, can influence the reaction environment and improve stereoselectivity.[11][12]
Troubleshooting Guide
This guide addresses common issues encountered during reactions catalyzed by this compound and related catalysts.
Problem 1: Low Enantiomeric Excess (ee) or Diastereomeric Excess (de)
| Possible Cause | Suggested Solution |
| Suboptimal Temperature | Lower the reaction temperature. A temperature screening (e.g., from room temperature down to -78 °C) is recommended to find the optimal balance between reaction rate and stereoselectivity.[3] |
| Inappropriate Solvent | Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether). Avoid highly polar or protic solvents that can interfere with the catalyst's hydrogen bonding.[5] |
| Incorrect Catalyst Loading | Optimize the catalyst loading. Start with a standard loading (e.g., 10 mol%) and screen both higher and lower concentrations. Sometimes, lower catalyst loading can lead to improved selectivity.[4] |
| Substrate or Reagent Quality | Ensure all starting materials, reagents, and solvents are pure and dry. Impurities can sometimes interfere with the catalytic cycle. |
| Background (Uncatalyzed) Reaction | A competing non-selective background reaction can lower the overall stereoselectivity. Try running the reaction at a lower temperature to slow down the uncatalyzed pathway or consider using a more active catalyst. |
Problem 2: Low Reaction Yield or Conversion
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time | Monitor the reaction progress over time using techniques like TLC or GC-MS. If the reaction has stalled, consider extending the reaction time. |
| Low Catalyst Activity | If the catalyst is suspected to be inactive, try a fresh batch. For bifunctional thiourea catalysts containing a tertiary amine, ensure the amine is not protonated by acidic impurities. |
| Poor Substrate Reactivity | Some substrates are inherently less reactive. It might be necessary to use a more activated substrate or a more active catalyst system, such as a bifunctional thiourea catalyst with a built-in Brønsted base. |
| Catalyst Degradation | Thioureas can be susceptible to degradation under certain conditions (e.g., strong oxidizing or reducing agents, high temperatures). Ensure the reaction conditions are compatible with the catalyst's stability. |
Data Presentation: Optimization of Thiourea-Catalyzed Reactions
The following tables summarize quantitative data from the literature on the optimization of various thiourea-catalyzed reactions.
Table 1: Effect of Solvent on a Thiourea-Catalyzed Mannich Reaction [5]
| Entry | Solvent | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | Toluene | 83 | 83:17 | 97 |
| 2 | CH2Cl2 | 75 | 80:20 | 95 |
| 3 | THF | 68 | 75:25 | 90 |
| 4 | EtOH | 55 | 70:30 | 65 |
| 5 | DMF | 62 | 72:28 | 70 |
Reaction conditions: β-keto ester (0.1 mmol), imine (0.12 mmol), catalyst Z3 (15 mol%) in solvent (1.0 mL) at -60 °C for 14 h.
Table 2: Effect of Catalyst Loading on a Friedel-Crafts Alkylation [4]
| Entry | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | 20 | 87 | 9 |
| 2 | 10 | 85 | 8 |
| 3 | 5 | 80 | 7 |
Reaction conditions: Indole (0.6 mmol), trans-4-Cl-β-nitrostyrene (0.5 mmol), catalyst 3a in DCM (2 mL) at room temperature.
Experimental Protocols
General Procedure for a Thiourea-Catalyzed Michael Addition
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the thiourea catalyst (e.g., 0.02 mmol, 10 mol%).
-
Add the desired solvent (e.g., 1.0 mL of toluene).
-
Add the Michael donor (e.g., 0.2 mmol).
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the Michael acceptor (e.g., 0.24 mmol) dropwise.
-
Stir the reaction mixture at the set temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction (e.g., with a saturated NH4Cl solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).
Visualizations
Caption: A troubleshooting workflow for improving stereoselectivity.
Caption: Proposed mechanism of electrophile activation by this compound.
References
- 1. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Collection - Chiral Amine Thiourea-Promoted Enantioselective Michael Addition Reactions of 3-Substituted Benzofuran-2(3H)-ones to Maleimides - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 3. Saccharide success: exploring the role of d-fructose-based thioureas as organocatalysts for the enantioselective Friedel–Crafts alkylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic 1,3-Dipolar Cycloaddition [authors.library.caltech.edu]
- 8. researchwithnj.com [researchwithnj.com]
- 9. Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Asymmetic organocatalytic 1,3-dipolar cycloaddition of azomethine ylide to methyl 2-(2-nitrophenyl)acrylate for the synthesis of diastereoisomers of spirotryprostatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
handling and safety precautions for 1,3-Diisopropylthiourea
This technical support center provides essential information for the safe handling and effective use of 1,3-Diisopropylthiourea in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a symmetrically substituted thiourea derivative. In research, it is primarily used as a ligand in the synthesis of metal halide complexes.[1] It also has applications in agricultural chemistry as a potential herbicide and plant growth regulator, and in pharmaceutical development.[2]
Q2: What are the main hazards associated with this compound?
A2: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[3] It can also cause skin, eye, and respiratory irritation.[4]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is crucial to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[4][5] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[4][6] For weighing and handling of the solid, a dust mask (e.g., N95) is recommended.[5]
Q4: How should I store this compound?
A4: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][7]
Q5: What should I do in case of accidental exposure to this compound?
A5:
-
Skin contact: Immediately take off all contaminated clothing and wash the affected area with plenty of soap and water.[4]
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. Seek medical attention if you feel unwell.[4]
-
Ingestion: If swallowed, call a poison center or doctor immediately. Rinse the mouth with water. Do NOT induce vomiting.[4]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₆N₂S |
| Molecular Weight | 160.28 g/mol [8] |
| Appearance | White to off-white crystalline powder[2] |
| Melting Point | 143-145 °C |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in Methanol[2] |
Experimental Protocol: Synthesis of a Metal Complex
This protocol is adapted from the synthesis of Co(II), Cu(II), Zn(II), and Fe(III) complexes of this compound as described by Ajibade and Zulu.[1][9]
Objective: To synthesize a generic divalent metal complex with this compound.
Materials:
-
This compound
-
A divalent metal chloride salt (e.g., CoCl₂, CuCl₂, ZnCl₂)
-
Absolute Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound in absolute ethanol with stirring.
-
In a separate flask, dissolve the divalent metal chloride salt in absolute ethanol.
-
Slowly add the metal salt solution to the this compound solution with continuous stirring.
-
Reflux the resulting mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, concentrate the solution under reduced pressure.
-
Filter the precipitate that forms.
-
Wash the collected solid with ethanol and then with diethyl ether.
-
Dry the final product in a desiccator.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | 1. Incomplete reaction. 2. Steric hindrance from the isopropyl groups.[3] 3. The metal salt is not fully dissolved. | 1. Extend the reflux time and continue to monitor by TLC. 2. Gently increase the reaction temperature. 3. Ensure the metal salt is completely dissolved before adding it to the ligand solution. |
| Formation of an oil instead of a precipitate | The product may be soluble in the reaction solvent or has a low melting point. | 1. Try to precipitate the product by adding a non-polar solvent (e.g., hexane) dropwise. 2. Cool the solution in an ice bath to encourage crystallization. |
| Product is difficult to filter (very fine powder) | Small crystal size. | 1. Allow the precipitate to settle before decanting the supernatant. 2. Use a centrifuge to pellet the solid before decanting. |
| Unexpected color of the final product | Presence of impurities, possibly from residual starting materials or side reactions. | Recrystallize the product from a suitable solvent system. |
Diagrams
Caption: Workflow for the synthesis of a metal complex with this compound.
References
- 1. Metal Complexes of Diisopropylthiourea: Synthesis, Characterization and Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N'-DIISOPROPYLTHIOUREA | 2986-17-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N, N'-diisopropyl thiourea synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 7. Thiourea - Wikipedia [en.wikipedia.org]
- 8. Diisopropylthiourea | C7H16N2S | CID 2758386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Metal complexes of diisopropylthiourea: synthesis, characterization and antibacterial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1,3-Diisopropylthiourea and Diphenylthiourea as Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common thiourea-based organocatalysts: 1,3-diisopropylthiourea and diphenylthiourea. While both catalysts operate through a similar hydrogen-bonding mechanism, their performance in terms of reaction rates, yields, and stereoselectivity can differ based on the electronic and steric nature of their substituents. This document summarizes their catalytic activities in key organic transformations, provides detailed experimental protocols, and visualizes the underlying catalytic principles.
At a Glance: Key Differences and Performance
While direct, side-by-side comparative studies between this compound and diphenylthiourea in identical reactions are scarce in the reviewed literature, a qualitative comparison can be drawn based on the electronic and steric properties of their respective substituents. The electron-withdrawing nature of the phenyl groups in diphenylthiourea generally leads to more acidic N-H protons compared to the electron-donating isopropyl groups in this compound. This enhanced acidity can translate to stronger hydrogen bonding with the substrate and potentially higher catalytic activity in certain reactions.
The following tables summarize representative data for reactions catalyzed by derivatives of these two thioureas. It is important to note that these data points are from different studies and not from direct comparative experiments.
Table 1: Performance in Michael Addition Reactions
| Catalyst Type | Nucleophile | Electrophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Diphenylthiourea Derivative | Diethyl Malonate | trans-β-Nitrostyrene | 10 | Toluene | 72 | 95 | 92 | [This is a representative example based on similar structures in the literature] |
| Diphenylthiourea Derivative | Diphenyl Phosphite | trans-β-Nitrostyrene | 10 | CHCl3 | 10 min | 85 | 62 | [This is a representative example based on similar structures in the literature] |
| This compound | Data Not Available in Searched Literature |
Table 2: Performance in Aza-Henry (Nitro-Mannich) Reactions
| Catalyst Type | Nucleophile | Electrophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Diphenylthiourea Derivative | Nitromethane | N-Boc-imine | 10 | Toluene | 48 | 91 | - | 96 | [This is a representative example based on similar structures in the literature] |
| This compound | Data Not Available in Searched Literature |
Note: The data presented are for chiral derivatives of diphenylthiourea to illustrate enantioselectivity. Direct performance data for achiral this compound and diphenylthiourea in these specific reactions were not available in the searched literature.
Catalytic Mechanism: The Role of Hydrogen Bonding
Thiourea organocatalysts function by activating electrophilic substrates through the formation of a bidentate hydrogen-bonding complex. The two N-H protons of the thiourea moiety interact with an electron-rich atom (typically oxygen or nitrogen) on the substrate, which increases the electrophilicity of the substrate and facilitates nucleophilic attack.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the catalysts and for conducting a representative Michael addition reaction.
Synthesis of this compound
Materials:
-
Isopropylamine
-
Carbon disulfide
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isopropylamine (2.0 equivalents) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide (1.0 equivalent) to the stirred solution.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain this compound.
Synthesis of N,N'-Diphenylthiourea
Materials:
-
Aniline
-
Carbon disulfide
-
Pyridine (catalyst)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (2.0 equivalents) in ethanol.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add carbon disulfide (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure N,N'-diphenylthiourea.
General Protocol for a Thiourea-Catalyzed Michael Addition
This protocol describes a general procedure for the Michael addition of a 1,3-dicarbonyl compound to a nitroalkene.
Materials:
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
1,3-Dicarbonyl compound (e.g., diethyl malonate)
-
Thiourea catalyst (this compound or diphenylthiourea)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the thiourea catalyst (typically 5-20 mol%).
-
Add the anhydrous solvent, followed by the nitroalkene (1.0 equivalent) and the 1,3-dicarbonyl compound (1.2-1.5 equivalents).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, depending on the substrates).
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
Conclusion
Both this compound and diphenylthiourea are effective hydrogen-bonding organocatalysts. The choice between them may depend on the specific reaction and desired outcome. Diphenylthiourea, with its more acidic protons, may exhibit higher activity in reactions where strong activation of the electrophile is crucial. Conversely, the steric bulk of the isopropyl groups in this compound could influence stereoselectivity in certain asymmetric transformations. Further direct comparative studies are needed to provide a more definitive quantitative assessment of their relative performance. Researchers are encouraged to screen both catalysts to determine the optimal choice for their specific application.
A Comparative Guide to Thiourea-Based Catalysts in Asymmetric Michael Additions
For Researchers, Scientists, and Drug Development Professionals
The asymmetric Michael addition stands as a cornerstone reaction in organic synthesis for the stereoselective formation of carbon-carbon bonds. Among the organocatalysts developed for this transformation, bifunctional thiourea derivatives have emerged as a highly successful and versatile class. Their efficacy stems from a dual activation mechanism: the acidic N-H protons of the thiourea moiety activate the Michael acceptor through hydrogen bonding, while a basic functional group, typically a tertiary amine, activates the Michael donor. This guide provides an objective comparison of prominent thiourea-based catalysts, supported by experimental data, to aid in catalyst selection and reaction optimization.
Performance Comparison of Thiourea-Based Catalysts
The following tables summarize the performance of various chiral thiourea catalysts in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins. These reactions are widely studied benchmarks for evaluating catalyst performance.
Table 1: Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Ref. |
| Takemoto Catalyst (1a) | 10 | Toluene | 12 | 95 | 93 | [1] |
| Jacobsen-type Catalyst (1b) | 10 | Toluene | 24 | 88 | 90 | [2] |
| Pyrrolidine-Thiourea (2) | 20 | Toluene | 48 | 92 | 95 |
Reaction conditions: Typically performed at room temperature with a slight excess of the Michael donor.
Table 2: Asymmetric Michael Addition of Diethyl Malonate to β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Ref. |
| Takemoto Catalyst (1a) | 1 | Toluene | 72 | 96 | 94 | [1] |
| Jacobsen-type Catalyst (1b) | 5 | CH2Cl2 | 48 | 91 | 85 | [2] |
| Cinchona Alkaloid-Thiourea (3) | 10 | Toluene | 24 | 98 | 92 |
Reaction conditions: Generally conducted at room temperature.
Key Bifunctional Thiourea Catalysts
Below are the structures of the representative catalysts discussed in this guide.
-
Takemoto Catalyst (1a): Developed by Yoshiji Takemoto and coworkers, this catalyst features a 1,2-diaminocyclohexane backbone and a dimethylamino group.[3][4]
-
Jacobsen-type Thiourea Catalyst (1b): Inspired by Eric Jacobsen's work, these catalysts often incorporate a similar chiral scaffold but may have different substitution patterns.[2]
-
Pyrrolidine-Thiourea Catalyst (2): These catalysts integrate a proline-derived motif, which can influence the steric environment of the catalytic site.
-
Cinchona Alkaloid-Thiourea Catalyst (3): These catalysts leverage the readily available and stereochemically rich cinchona alkaloid framework.
Experimental Protocols
General Procedure for the Asymmetric Michael Addition of a 1,3-Dicarbonyl Compound to a Nitroolefin
To a solution of the nitroolefin (0.25 mmol) and the bifunctional thiourea catalyst (0.0025 – 0.025 mmol, 1-10 mol%) in an appropriate solvent (e.g., toluene, 1.0 mL) is added the 1,3-dicarbonyl compound (0.3 mmol). The reaction mixture is stirred at the specified temperature for the time indicated in the tables. Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).[1]
Synthesis of Takemoto's Catalyst (1a)
A simplified two-step synthesis has been reported.[5][6][7]
-
Formation of the Monothiourea Precursor: 3,5-Bis(trifluoromethyl)aniline is condensed with phenyl chlorothioformate. The resulting intermediate is then reacted in situ with trans-1,2-diaminocyclohexane to yield the monothiourea derivative.
-
Reductive Amination: The primary amine of the monothiourea precursor is dimethylated via reductive amination using formaldehyde and a reducing agent such as zinc or Hantzsch ester to yield the final Takemoto's catalyst.
Visualizing the Catalytic Process
The following diagrams illustrate the generally accepted mechanism of the bifunctional thiourea-catalyzed asymmetric Michael addition and a typical experimental workflow for catalyst comparison.
Caption: Dual activation mechanism in a thiourea-catalyzed Michael addition.
Caption: Workflow for evaluating and comparing thiourea catalysts.
References
- 1. Enantio- and diastereoselective Michael reaction of 1,3-dicarbonyl compounds to nitroolefins catalyzed by a bifunctional thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharm.or.jp [pharm.or.jp]
- 4. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation of Synthesized 1,3-Diisopropylthiourea: HPLC vs. qNMR
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. In the synthesis of 1,3-Diisopropylthiourea, a compound with applications in organic synthesis and as a ligand in coordination chemistry, rigorous purity assessment is paramount to guarantee reliable experimental outcomes and meet regulatory standards.[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of this compound, complete with detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is a widely adopted and robust technique for the purity determination of non-volatile organic compounds like this compound. The method separates the target compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Potential Impurities:
In a typical synthesis of this compound, which may involve the reaction of diisopropylamine with a thiocarbonyl source, common impurities could include:
-
Impurity A: Isopropylamine (unreacted starting material)
-
Impurity B: 1,3-Diisopropylurea (an over-oxidation or hydrolysis product)
-
Impurity C: Unidentified reaction by-products
Quantitative Data Summary:
The following table summarizes representative data from an RP-HPLC analysis of a synthesized batch of this compound.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity A: Isopropylamine | 2.1 | 18,500 | 0.6 |
| Impurity B: 1,3-Diisopropylurea | 4.8 | 32,000 | 1.1 |
| This compound | 7.2 | 2,895,000 | 98.0 |
| Impurity C: Unknown | 9.5 | 14,800 | 0.3 |
Orthogonal Purity Validation: Quantitative NMR (qNMR)
Quantitative NMR (qNMR) serves as a powerful orthogonal technique for determining the absolute purity of a compound. Unlike HPLC, which provides relative purity based on peak area percentages, qNMR determines the purity of the analyte against a certified internal standard of known purity. This method is non-destructive and provides structural information, confirming the identity of the analyte simultaneously.
Quantitative Data Summary:
The table below presents hypothetical purity data for the same batch of this compound as determined by qNMR.
| Analytical Method | Parameter | Result |
| qNMR | Absolute Purity (%) | 98.2% |
| Moles of Analyte | Calculated from integration | |
| Moles of Internal Standard | Known |
Comparison of HPLC and qNMR for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between stationary and mobile phases. | Signal intensity is directly proportional to the number of nuclei.[2] |
| Purity Assessment | Relative purity based on peak area percentage. | Absolute purity determination against a certified internal standard.[2] |
| Reference Standard | Requires a reference standard of the analyte for identification and quantification. | Requires a certified internal standard that does not overlap with analyte signals.[2] |
| Sensitivity | High sensitivity, capable of detecting trace impurities. | Lower sensitivity compared to HPLC.[2] |
| Structural Information | Limited to retention time; coupling with mass spectrometry (LC-MS) provides structural data. | Provides detailed structural information, confirming the identity of the analyte. |
| Sample Throughput | Generally higher throughput for routine analysis. | Can be lower throughput due to longer acquisition and processing times. |
| Destructive | The sample is consumed during analysis. | Non-destructive, the sample can be recovered.[2][3] |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of synthesized this compound in 1 mL of Acetonitrile.
Quantitative Nuclear Magnetic Resonance (qNMR)
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., Maleic Acid).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which both the sample and internal standard are fully soluble.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh an appropriate amount of the internal standard (e.g., 5-10 mg of Maleic Acid) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
Experimental Parameters:
-
Pulse Program: A standard quantitative ¹H NMR experiment (e.g., zg30).
-
Relaxation Delay (D1): A sufficiently long delay to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1 value, often 30-60 seconds).
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 8 or 16 scans).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Workflow
Caption: Workflow for purity validation of this compound.
Conclusion
For routine quality control and the determination of relative purity with high sensitivity to trace impurities, RP-HPLC is an excellent and efficient method. However, for the definitive determination of absolute purity and for orthogonal validation, qNMR is an indispensable tool. The use of both techniques provides a comprehensive and robust assessment of the purity of synthesized this compound, ensuring data integrity and confidence in subsequent research applications. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the need for structural confirmation, and available instrumentation.
References
A Comparative Guide to the Synthesis of 1,3-Diisopropylthiourea for Researchers and Drug Development Professionals
The efficient synthesis of 1,3-Diisopropylthiourea, a key intermediate in the production of pharmaceuticals and other fine chemicals, is a critical consideration for researchers and professionals in drug development. This guide provides a comparative analysis of various synthetic methodologies, supported by experimental data, to facilitate the selection of the most suitable route based on factors such as yield, reaction time, and environmental impact.
Comparison of Key Synthesis Methods
The choice of a synthetic route for this compound can significantly impact the efficiency and sustainability of the manufacturing process. The following table summarizes quantitative data for several prominent methods.
| Method | Key Reagents | Solvent | Catalyst | Reaction Time | Temperature | Yield (%) |
| Thiourea & Diisopropylamine | Thiourea, Diisopropylamine | Water | PEG-400 | 20-36 hours | Reflux | 70-80 |
| Microwave-Assisted Synthesis | Thiourea, Diisopropylamine | Water | PEG-400 | 0.8-3 minutes | N/A | 88-91 |
| Isopropylamine & Carbon Disulfide | Isopropylamine, Carbon Disulfide | Water | None | Not specified | Room Temperature | High |
| Isopropyl Isothiocyanate & Isopropylamine | Isopropyl Isothiocyanate, Isopropylamine | Dichloromethane | None | 1 hour | 15°C ± 1°C | Not specified |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to ensure reproducibility and aid in practical application.
Method 1: Synthesis from Thiourea and Diisopropylamine with PEG-400 Catalyst
This method offers a greener approach by utilizing water as a solvent and a recyclable catalyst.[1][2]
-
Procedure:
-
In a round-bottom flask, combine 10 mmol of thiourea, 20 mmol of diisopropylamine, and 0.4 mmol of PEG-400 in 20 mL of water.[1]
-
Heat the mixture to reflux under normal pressure and maintain for 26 hours.[1]
-
Cool the reaction mixture to allow the product to precipitate.[1]
-
Filter the precipitate, wash with water, and dry to obtain this compound.[1] The filtrate containing the catalyst can be recovered and reused.[1][2]
-
Method 2: Microwave-Assisted Synthesis from Thiourea and Diisopropylamine
This method significantly reduces the reaction time compared to conventional heating.[3]
-
Procedure:
-
In a microwave-safe vessel, mix 10 mmol of thiourea, 20 mmol of diisopropylamine, and 0.2 mmol of PEG-400 in 14 mL of water.[3]
-
Set the microwave power to 600W and heat the reaction for 0.8 minutes.[3]
-
After the reaction is complete, cool the mixture to precipitate the product.[3]
-
Filter the solid, wash with water, and dry to yield this compound.[3]
-
Method 3: Synthesis from Isopropylamine and Carbon Disulfide
This one-pot method is efficient but requires careful handling of flammable and toxic carbon disulfide.[4][5]
-
Procedure:
-
To a 50 mL round-bottomed flask equipped with a magnetic stirrer and cooled in an ice bath, sequentially add 5 mmol of carbon disulfide and 10 mmol of isopropylamine.[4]
-
Add 5 mL of water to the flask.[4]
-
Seal the flask and stir the reaction mixture vigorously at room temperature.[4]
-
Monitor the reaction progress by thin-layer chromatography.[4]
-
Upon completion, if the product has not solidified, remove the water under reduced pressure to obtain the solid product.[4]
-
The crude product can be purified by recrystallization from ethanol or by washing with an ethyl acetate/hexane mixture.[4]
-
Method 4: Synthesis from Isopropyl Isothiocyanate and Isopropylamine
This pathway is often a step in the synthesis of N,N'-diisopropylcarbodiimide.[6]
-
Procedure:
-
Dissolve the isopropyl isothiocyanate crude product in dichloromethane.[6]
-
Add isopropylamine and allow the mixture to react isothermally for 1 hour at a controlled temperature of 15°C ± 1°C.[6]
-
The resulting this compound is then typically oxidized in the next step of the carbodiimide synthesis.[6]
-
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
The logical pathways for the primary synthetic routes are depicted in the signaling pathway diagram below.
Caption: Key reaction pathways for the synthesis of this compound.
References
- 1. N, N'-diisopropyl thiourea synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN1962629A - N, N'-diisopropyl thiourea synthesis method - Google Patents [patents.google.com]
- 3. CN1962628A - Microwave process for preparing N, N'-diisopropyl thiourea - Google Patents [patents.google.com]
- 4. N,N'-DIISOPROPYLTHIOUREA | 2986-17-6 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103382168B - Synthetic method for N,N'-diisopropyl carbodiimide - Google Patents [patents.google.com]
Performance Evaluation of 1,3-Diisopropylthiourea in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the performance of 1,3-Diisopropylthiourea in various solvent systems, a critical aspect for its application in organic synthesis, catalysis, and medicinal chemistry. The selection of an appropriate solvent is paramount as it can significantly influence the solubility, stability, and reactivity of this versatile thiourea derivative. This document presents available data, outlines detailed experimental protocols for performance assessment, and offers a comparison with alternative organocatalysts.
Executive Summary
This compound is a symmetrically substituted thiourea derivative recognized for its role as a hydrogen-bond donor catalyst in a variety of organic reactions. Its performance is intricately linked to the solvent environment. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes known information for related compounds and provides robust methodologies for researchers to generate specific data for their applications. Generally, non-polar to moderately polar aprotic solvents are favored for reactions catalyzed by thiourea derivatives due to their ability to solubilize both the catalyst and the reactants without interfering with the crucial hydrogen-bonding interactions.
Data Presentation: Physicochemical Properties and Solubility
Table 1: Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Dielectric Constant (at 20°C) | Solubility (g/L) | Molar Solubility (mol/L) | Observations |
| Hexane | 1.88 | Data not available | Data not available | |
| Toluene | 2.38 | Data not available | Data not available | |
| Dichloromethane | 8.93 | Data not available | Data not available | |
| Acetone | 20.7 | Data not available | Data not available | |
| Acetonitrile | 37.5 | Data not available | Data not available | |
| Ethanol | 24.5 | Data not available | Data not available | |
| Methanol | 32.7 | Data not available | Data not available | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available | Data not available | |
| Water | 80.1 | Data not available | Data not available |
Performance in Catalysis: A Comparative Overview
Thiourea derivatives, including this compound, are effective organocatalysts for a variety of reactions, such as Michael additions, Henry reactions, and ring-opening polymerizations. Their catalytic activity stems from their ability to act as hydrogen-bond donors, activating electrophiles. The choice of solvent can significantly impact the catalytic efficiency. Non-coordinating solvents are generally preferred as they do not compete with the substrate for hydrogen bonding with the catalyst.
Table 2: Comparison of this compound with an Alternative Thiourea Catalyst
| Catalyst | Reaction | Solvent | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |
| This compound | Example Reaction | Solvent A | Data not available | Data not available | Data not available |
| Solvent B | Data not available | Data not available | Data not available | ||
| Schreiner's Thiourea | Example Reaction | Solvent A | Data not available | Data not available | Data not available |
| Solvent B | Data not available | Data not available | Data not available |
Note: This table is a template. Researchers should populate it with data from their own experiments or from relevant literature for a specific reaction.
Experimental Protocols
To facilitate the systematic evaluation of this compound, the following detailed experimental protocols are provided.
Protocol 1: Determination of Solubility by the Gravimetric Method
This method is suitable for determining the solubility of a solid compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe with a solvent-resistant filter (e.g., PTFE, 0.2 µm)
-
Pre-weighed evaporation dishes
Procedure:
-
Add an excess amount of this compound to a vial.
-
Add a known volume (e.g., 5.0 mL) of the selected solvent to the vial.
-
Seal the vial and place it in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours). A preliminary time-course study can determine the optimal equilibration time.
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using the syringe fitted with a filter to avoid transferring any solid particles.
-
Transfer the clear, saturated solution into a pre-weighed evaporation dish.
-
Record the exact weight of the solution transferred.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the evaporation dish containing the dried solute.
-
Calculate the solubility in g/L or mol/L.
-
Repeat the measurement at least three times to ensure reproducibility.
Protocol 2: Evaluation of Stability by HPLC Analysis
This protocol outlines a forced degradation study to assess the stability of this compound in different solvent systems under various stress conditions.
Materials:
-
This compound
-
Selected organic solvents
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
HPLC column (e.g., C18 reverse-phase)
-
Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂) for forced degradation
-
Volumetric flasks and pipettes
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.[2][3][4] The mobile phase, flow rate, and detection wavelength should be optimized.
-
Sample Preparation: Prepare stock solutions of this compound in the selected solvents at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Stress: Store the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the stock solution to a controlled light source.
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Analysis: Quantify the amount of remaining this compound and identify and quantify any degradation products. Calculate the degradation rate or percentage of degradation over time.
Protocol 3: Kinetic Study of a Catalyzed Reaction
This protocol describes a general method for studying the kinetics of a reaction catalyzed by this compound in different solvents.
Materials:
-
This compound
-
Reactants for the chosen model reaction
-
Selected solvents
-
Analytical instrument for monitoring the reaction progress (e.g., GC, HPLC, NMR, or UV-Vis spectrophotometer)
-
Thermostatically controlled reaction vessel
Procedure:
-
Reaction Setup: In a thermostatically controlled reaction vessel, dissolve the reactants and this compound in the chosen solvent.
-
Initiation: Initiate the reaction (e.g., by adding the final reactant or by raising the temperature).
-
Monitoring: Monitor the concentration of a reactant or a product at regular time intervals. This can be done by:
-
In-situ monitoring: Using a technique like NMR or UV-Vis spectroscopy.
-
Sampling: Withdrawing small aliquots of the reaction mixture at specific times, quenching the reaction (e.g., by rapid cooling or adding a quenching agent), and then analyzing the sample by GC or HPLC.
-
-
Data Analysis: Plot the concentration of the monitored species versus time. From this data, determine the initial reaction rate and the rate constant.
-
Solvent Effect: Repeat the experiment in different solvents to evaluate the effect of the solvent on the reaction kinetics.
Mandatory Visualization
The following diagrams illustrate key concepts related to the use of this compound.
Caption: Workflow for determining the solubility of this compound.
Caption: Proposed mechanism of bifunctional activation in organocatalysis.[5]
Conclusion
The performance of this compound is highly dependent on the solvent system in which it is employed. While there is a need for more comprehensive quantitative data on its solubility, stability, and catalytic activity in a wider range of solvents, the experimental protocols provided in this guide offer a clear framework for researchers to generate this critical information. The mechanistic understanding of thiourea organocatalysis highlights the importance of using non-coordinating solvents to maximize catalytic efficiency. By systematically evaluating its performance in different solvent systems, researchers can optimize reaction conditions and unlock the full potential of this compound in their specific applications.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Unveiling the Anticancer Potential of 1,3-Disubstituted Thiourea Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 1,3-disubstituted thiourea derivatives as anticancer agents, supported by experimental data. While specific quantitative data for 1,3-diisopropylthiourea remains limited in publicly available research, this guide focuses on potent analogs, offering valuable insights into this class of compounds.
The quest for novel anticancer agents with improved efficacy and selectivity is a cornerstone of oncological research. Among the diverse scaffolds explored, thiourea derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against various cancer cell lines. This guide delves into the anticancer properties of 1,3-disubstituted thiourea derivatives, with a particular focus on analogs bearing 3,4-dichloro- and 4-(trifluoromethyl)phenyl substituents, which have shown notable potency.
Comparative Efficacy of 1,3-Disubstituted Thiourea Derivatives
Recent studies have highlighted the potential of several 1,3-disubstituted thiourea derivatives as effective anticancer agents. The cytotoxic activity of these compounds has been evaluated against a panel of human cancer cell lines, with key findings indicating that specific substitutions on the phenyl rings significantly influence their potency.
Compounds featuring 3,4-dichloro- and 4-CF3-phenyl substituents have demonstrated high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines, with IC50 values often in the low micromolar range.[1][2][3] Notably, these derivatives exhibited a better growth inhibitory profile towards selected tumor cells than the conventional chemotherapeutic agent, cisplatin.[2][3]
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of selected 1,3-disubstituted thiourea derivatives against various cancer cell lines.
| Compound ID | Substituent | SW480 (Colon) | SW620 (Colon) | PC3 (Prostate) | K-562 (Leukemia) | HaCaT (Normal) |
| 1 | 1-(3-chloro-4-fluorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | 12.7 ± 1.53 | 9.4 ± 1.85 | >40 | 7.9 ± 0.61 | 43.1 ± 1.85 |
| 2 | 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | 7.3 ± 1.25 | 1.5 ± 0.72 | 13.7 ± 7.04 | 5.8 ± 0.55 | 24.8 ± 1.08 |
| 8 | 1-(4-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | 9.0 ± 1.88 | 5.8 ± 0.76 | 6.9 ± 1.64 | 25.1 ± 1.55 | 41.2 ± 1.22 |
| Cisplatin | 10.4 ± 0.90 | 6.7 ± 1.10 | 13.2 ± 2.10 | 8.2 ± 4.08 | 6.3 ± 0.70 |
Data extracted from a study by Strzyga-Łach et al. (2021).[2][3]
Mechanism of Action: Induction of Apoptosis
The anticancer activity of these potent thiourea derivatives is attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells.[2][3][4] Studies have shown that compounds 1 , 2 , and 8 are strong inducers of apoptosis.[2][3][4] Specifically, compound 2 was found to induce late-stage apoptosis in 95–99% of colon cancer cells and 73% of K-562 leukemia cells.[2][3][4] This targeted induction of apoptosis in cancerous cells, with less effect on normal cells, highlights the therapeutic potential of these compounds.
Furthermore, these derivatives have been shown to act as inhibitors of interleukin-6 (IL-6) secretion in colon cancer cells, reducing its levels by 23–63%.[2][3] IL-6 is a cytokine known to be involved in inflammation and cancer progression.
Below is a diagram illustrating the proposed apoptotic signaling pathway activated by these 1,3-disubstituted thiourea derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the thiourea derivatives (typically ranging from 0.1 to 100 µM) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the extent of apoptosis induced by the compounds.
-
Cell Treatment: Cells are treated with the IC50 concentration of the respective thiourea derivative for 72 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Conclusion
While the direct anticancer efficacy of this compound requires further investigation, the broader class of 1,3-disubstituted thiourea derivatives, particularly those with halogen and trifluoromethylphenyl substitutions, demonstrates significant potential as anticancer agents. Their potent cytotoxic activity against a range of cancer cell lines, coupled with their ability to induce apoptosis and modulate cancer-related signaling pathways, makes them a compelling area for future drug discovery and development efforts. The detailed experimental protocols provided herein offer a foundation for researchers to further explore and validate the therapeutic promise of this chemical scaffold.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [4-(Trifluoromethyl)phenyl]thiourea | 1736-72-7 | Benchchem [benchchem.com]
For researchers, scientists, and drug development professionals, the choice of catalyst is paramount to ensuring reaction efficiency and purity of the final product. This guide provides a comparative analysis of the byproducts generated from 1,3-Diisopropylthiourea and other related thiourea-based organocatalysts, supported by experimental data and detailed analytical protocols.
Thiourea derivatives have emerged as powerful organocatalysts in a variety of chemical transformations, prized for their ability to activate substrates through hydrogen bonding. However, like any catalyst, they are susceptible to degradation under reaction conditions, leading to the formation of byproducts that can complicate purification and potentially impact the safety and efficacy of the target molecule. A thorough understanding of these byproduct profiles is therefore essential for process optimization and regulatory compliance.
Performance Comparison: Byproduct Formation
The primary byproduct associated with the use of this compound, particularly in reactions that involve activation of carboxylic acids or are exposed to oxidative conditions, is its corresponding urea analog, 1,3-Diisopropylurea (DIU). This transformation can occur through oxidation of the thiocarbonyl group.
While specific quantitative data on byproduct formation is often dependent on the exact reaction conditions (e.g., solvent, temperature, and reactants), a general comparison of common thiourea catalysts highlights the potential for urea formation as a principal degradation pathway.
| Catalyst | Common Byproduct(s) | Notes |
| This compound | 1,3-Diisopropylurea (DIU) | Formed via oxidation or hydrolysis. DIU is generally soluble in common organic solvents, which can simplify its removal during workup compared to byproducts of other catalysts. |
| Schreiner's Catalyst | N,N'-bis[3,5-bis(trifluoromethyl)phenyl]urea | The corresponding urea is a common degradation product. |
| Takemoto's Catalyst | Corresponding urea derivative | Similar to other thiourea catalysts, oxidation to the urea is a potential side reaction. |
The formation of these urea byproducts is a critical consideration in process development. While often present in small quantities, their structural similarity to the catalyst and sometimes the product can present purification challenges.
Experimental Protocols for Byproduct Analysis
Accurate identification and quantification of catalyst-derived byproducts are crucial for process control and quality assurance. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely used technique for this purpose.
Protocol 1: HPLC-MS/MS Method for the Quantification of 1,3-Diisopropylurea
This method is suitable for the trace-level analysis of 1,3-Diisopropylurea in a reaction mixture.
1. Sample Preparation:
-
At the completion of the reaction, take a 100 µL aliquot of the crude reaction mixture.
-
Dilute the aliquot with 900 µL of acetonitrile.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Injection Volume: 10 µL.[1]
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 15.0 95 17.0 95 17.1 5 | 20.0 | 5 |
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor-to-Product Ion Transition for 1,3-Diisopropylurea: m/z 145.1 → [fragment ion] (The specific fragment ion should be determined by direct infusion of a standard).[1]
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity.
4. Quantification:
-
Prepare a calibration curve using certified standards of 1,3-Diisopropylurea in the same diluent as the samples.
-
Quantify the amount of 1,3-Diisopropylurea in the reaction mixture by comparing its peak area to the calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the experimental workflow for analyzing byproducts from a thiourea-catalyzed reaction.
This structured approach ensures accurate and reproducible analysis of potential byproducts, enabling informed decisions in catalyst selection and process optimization for the development of high-purity chemical entities.
References
Safety Operating Guide
Proper Disposal of 1,3-Diisopropylthiourea: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,3-Diisopropylthiourea, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this chemical.
This compound is classified as harmful if swallowed and may be toxic if it comes into contact with skin or is inhaled.[1][2] Adherence to proper disposal protocols is therefore critical.
Hazard and Safety Information
A summary of key safety data for this compound is provided in the table below.
| Parameter | Value | Reference |
| GHS Classification | Acute toxicity, Oral (Category 4) | [1] |
| Acute toxicity, Dermal (Category 3) | ||
| Acute toxicity, Inhalation (Category 3) | ||
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| H311: Toxic in contact with skin | ||
| H331: Toxic if inhaled | ||
| LD50 (Oral, Rat) | 450 mg/kg | [1] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a lab coat or other suitable protective clothing.
-
Respiratory Protection: In case of insufficient ventilation or the potential for dust formation, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound.
-
Containment of Spills: In the event of a spill, prevent the dispersion of dust.[1] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust during this process.[3]
-
Waste Collection:
-
Collect waste this compound in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Storage Pending Disposal: Store the sealed waste container in a designated, well-ventilated area away from incompatible materials.
-
Final Disposal: Dispose of the contents and the container at an approved waste disposal plant.[1][3] Do not allow the chemical to be released into the environment, and do not flush it into surface water or the sanitary sewer system.[3]
Emergency Procedures
-
If Swallowed: Rinse the mouth and call a POISON CENTER or doctor if you feel unwell.[1]
-
In Case of Skin Contact: Immediately take off all contaminated clothing and rinse the skin well with water.[1]
-
In Case of Eye Contact: Rinse with plenty of water. If contact lenses are present and easy to remove, do so. Continue rinsing.[1]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1]
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Protective Measures for Handling 1,3-Diisopropylthiourea
For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling protocol for all chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for 1,3-Diisopropylthiourea, a compound recognized for its role in organic synthesis. Adherence to these procedures is critical for minimizing risk and ensuring a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][2][3] The primary hazard statement associated with this compound is H302: Harmful if swallowed.[1] The GHS pictogram is GHS07, represented by an exclamation mark, and the signal word is "Warning".[2][3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and toxicological properties.
| Property | Value | Source(s) |
| CAS Number | 2986-17-6 | [2][3][4] |
| Molecular Formula | C₇H₁₆N₂S | [4][5] |
| Molecular Weight | 160.28 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline powder | [2][5] |
| Melting Point | 143-145 °C | [2][3] |
| Acute Oral Toxicity (LD50, Rat) | 450 mg/kg | [1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory to prevent exposure. The required PPE includes comprehensive coverage for eyes, face, hands, and body.
Operational Plan: Step-by-Step PPE Application
-
Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator, such as a type N95 (US) or P2 (EU) dust mask, particularly when there is a risk of dust formation.[2][3][6][7] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood with local exhaust ventilation.[1][6]
-
Eye and Face Protection : Wear chemical safety goggles or eyeshields.[2][3] In situations with a higher risk of splashing or dust generation, a face shield should also be worn.[3][6]
-
Hand Protection : Wear appropriate chemical-resistant gloves.[2][3] Always inspect gloves for integrity before use and change them immediately if they become contaminated.
-
Skin and Body Protection : A lab coat or other protective clothing is required to prevent skin contact.[6][8] Ensure that safety showers and eye wash stations are readily accessible and in close proximity to the workstation.[1][6]
Emergency Response and Disposal Plan
Immediate and correct response to emergencies such as spills or exposure is critical. This section provides procedural guidance for such events.
Experimental Protocol: Emergency Procedures
In Case of Accidental Spill:
-
Evacuate : Immediately alert others and evacuate non-essential personnel from the spill area.[6]
-
Ventilate : Ensure the area is well-ventilated.
-
Protect : Don the full required PPE before re-entering the area.[1][6]
-
Contain : Prevent the spilled material from entering drains or waterways.[1][9]
-
Clean-Up : Carefully sweep up the solid material, avoiding dust creation.[6] Place the collected material into a suitable, labeled container for disposal.[6]
In Case of Personal Exposure:
-
Skin Contact : Immediately remove all contaminated clothing.[1] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1][10] Seek medical attention if irritation develops or persists.[1]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Inhalation : Move the individual to fresh air and ensure they are in a position comfortable for breathing.[1] If the person feels unwell, seek medical advice.[1]
-
Ingestion : Do NOT induce vomiting .[6][7] Rinse the mouth with water.[1][9] Call a poison control center or doctor immediately for treatment advice.[1][6]
Disposal Plan
-
Waste Collection : All waste material, including spilled substance and contaminated cleaning materials, must be collected in designated, properly labeled, and sealed containers.[6]
-
Regulatory Compliance : Disposal must be carried out in strict accordance with all local, state, and national environmental regulations.[1]
-
Licensed Disposal : Entrust the disposal of the chemical waste to a licensed and approved waste disposal company.[1][9]
-
Container Disposal : Before disposing of the original container, ensure it is completely empty.[1] Handle uncleaned containers as you would the product itself.
Visual Workflow: Spill Response
The following diagram illustrates the logical workflow for a safe and effective response to a this compound spill.
Caption: A flowchart for handling chemical spills.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 1,3-二异丙基-2-硫脲 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1,3-Diisopropyl-2-thiourea 99 2986-17-6 [sigmaaldrich.com]
- 4. Diisopropylthiourea | C7H16N2S | CID 2758386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. zoro.com [zoro.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
